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  • Product: 2-(piperidin-1-yl)thiazol-4-amine
  • CAS: 754954-64-8

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthesis of 2-(piperidin-1-yl)thiazol-4-amine: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate nitrogen-rich heterocyclic scaffolds during hit-to-lead optimization. Among these, 2-(piperidin-1-yl)thiazol-4-amine stands out as a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate nitrogen-rich heterocyclic scaffolds during hit-to-lead optimization. Among these, 2-(piperidin-1-yl)thiazol-4-amine stands out as a highly versatile, privileged building block. This whitepaper provides an in-depth analysis of its molecular structure, precise molecular weight characteristics, and a field-proven, self-validating synthetic protocol.

Molecular Identity and Physicochemical Properties

The compound 2-(piperidin-1-yl)thiazol-4-amine features a 1,3-thiazole core substituted at the 2-position with a piperidine ring and at the 4-position with a primary amine [1]. This specific substitution pattern is highly valued in medicinal chemistry for designing kinase inhibitors and GPCR ligands.

  • IUPAC Name: 2-(piperidin-1-yl)1,3-thiazol-4-amine

  • CAS Registry Number: 754954-64-8 [1][2]

  • Molecular Formula: C8H13N3S

  • Exact Molecular Weight: 183.27 g/mol [2]

To guide rational drug design, I have summarized the core physicochemical parameters in the table below. Understanding the causality behind these metrics is critical for predicting pharmacokinetic behavior.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Implication in Drug Design
Molecular Weight 183.27 g/mol Highly ligand-efficient (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).
Heavy Atom Count 12Low steric bulk allows the scaffold to penetrate deeply into narrow protein binding pockets (e.g., kinase hinge regions).
H-Bond Donors 1 (-NH2)The primary amine is crucial for interacting with backbone carbonyls in target proteins.
H-Bond Acceptors 3 (N, N, S)The thiazole nitrogen acts as a strong acceptor; the piperidine nitrogen is sterically hindered but contributes to polar surface area.
Structural Analysis and Pharmacophore Mapping

The structural topology of 2-(piperidin-1-yl)thiazol-4-amine provides a tri-functional pharmacophore. Unlike the more common 2-aminothiazoles, the 4-amino variant exhibits unique tautomeric preferences and distinct nucleophilicity, making it an excellent handle for downstream functionalization (such as amide coupling to generate targeted libraries).

  • Piperidine Ring: Imparts lipophilicity and conformational flexibility. It is strategically positioned to occupy hydrophobic sub-pockets.

  • 1,3-Thiazole Core: An aromatic system capable of π−π stacking. The electron-rich sulfur and nitrogen atoms modulate the pKa of the adjacent amine.

  • 4-Amino Group: An exocyclic primary amine serving as a critical hydrogen bond donor.

Pharmacophore Compound 2-(piperidin-1-yl) thiazol-4-amine Piperidine Piperidine Ring (Lipophilic/Hydrophobic) Compound->Piperidine Thiazole Thiazole Core (Pi-Pi Stacking / Acceptor) Compound->Thiazole Amine 4-Amino Group (H-Bond Donor / Nucleophile) Compound->Amine

Caption: Pharmacophoric deconstruction of 2-(piperidin-1-yl)thiazol-4-amine.

Synthetic Methodology and Protocols

The synthesis of 4-aminothiazoles is classically achieved via the reaction of α -halonitriles with thioureas or thioamides [3][4]. For this specific molecule, the cyclocondensation between piperidine-1-carbothioamide and chloroacetonitrile is the most efficient, atom-economical route.

Causality in Experimental Design

We utilize chloroacetonitrile rather than a standard α -haloketone because the nitrile group provides the necessary nitrogen atom to form the 4-amino substituent upon cyclization. Absolute ethanol is selected as the solvent because it facilitates the solubility of the thioamide while allowing the spontaneous precipitation of the product's hydrochloride salt, driving the reaction to completion and simplifying purification.

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of piperidine-1-carbothioamide in 20 mL of absolute ethanol.

  • Addition: Slowly add 11.0 mmol (1.1 equivalents) of chloroacetonitrile dropwise at room temperature. Rationale: A slight stoichiometric excess of the volatile chloroacetonitrile ensures the complete consumption of the thioamide starting material.

  • Cyclocondensation: Elevate the temperature to reflux (approx. 78°C) and stir for 4-6 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur onto the α -carbon of chloroacetonitrile, followed by intramolecular cyclization of the amine onto the nitrile carbon.

  • Monitoring: Monitor reaction progress via TLC (Dichloromethane:Methanol 9:1). The disappearance of the UV-active thioamide spot indicates completion.

  • Workup: Cool the mixture to 0°C. The product precipitates as the hydrochloride salt. Filter the solid under vacuum and wash with cold diethyl ether to remove unreacted chloroacetonitrile and organic impurities.

  • Free-basing (Optional): To obtain the free base, dissolve the salt in minimal water, neutralize with saturated aqueous NaHCO3​ to pH 8, and extract with ethyl acetate. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Synthesis SM1 Piperidine-1-carbothioamide Condensation Nucleophilic Substitution (EtOH, Reflux) SM1->Condensation SM2 Chloroacetonitrile SM2->Condensation Intermediate S-Alkylated Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization (Nitrile Addition) Intermediate->Cyclization Product 2-(piperidin-1-yl)thiazol-4-amine (HCl Salt) Cyclization->Product

Caption: Stepwise mechanistic workflow for synthesizing 2-(piperidin-1-yl)thiazol-4-amine.

Analytical Characterization (Self-Validating System)

To ensure scientific trustworthiness, every synthesized batch must be analytically validated before biological testing or further functionalization. The following self-validating parameters confirm the structural integrity of 2-(piperidin-1-yl)thiazol-4-amine:

  • LC-MS (ESI): The mass spectrum must yield a prominent pseudo-molecular ion [M+H]+ peak at m/z 184.27, confirming the exact mass.

  • 1H NMR (400 MHz, DMSO-d6):

    • Thiazole Core: The isolated C5-H proton appears as a distinct, sharp singlet around δ 6.10 - 6.30 ppm.

    • Amine Group: The primary amine (-NH2) protons present as a broad singlet around δ 4.80 - 5.20 ppm. Validation check: This peak must disappear upon the addition of D2​O due to deuterium exchange.

    • Piperidine Ring: The aliphatic protons appear as multiplets in the upfield region ( δ 1.50 - 3.40 ppm), integrating for exactly 10 protons.

References
  • Title: 2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines Source: Oriental Journal of Chemistry URL: [Link]

Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(piperidin-1-yl)thiazol-4-amine

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-(piperidin-1-yl)thiazol-4-amine, a member of the promising 2-aminothiazole class of compounds. This document is intended...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-(piperidin-1-yl)thiazol-4-amine, a member of the promising 2-aminothiazole class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction: The Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a key structural feature in several FDA-approved drugs, including the kinase inhibitors Dasatinib and Alpelisib.[1][2] The versatility of the 2-aminothiazole core has led to the development of derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

2-(piperidin-1-yl)thiazol-4-amine represents a specific iteration of this scaffold, incorporating a piperidine moiety, another common pharmacophore in drug discovery known to enhance solubility and modulate pharmacological properties.[6][7] Given the rich history of the 2-aminothiazole class, it is highly probable that 2-(piperidin-1-yl)thiazol-4-amine exerts its biological effects through the modulation of key cellular signaling pathways. This guide will provide a systematic and technically detailed approach to unraveling its in vitro mechanism of action, from broad phenotypic screening to specific target identification and validation.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Based on the extensive literature on 2-aminothiazole derivatives, a primary hypothesized mechanism of action for 2-(piperidin-1-yl)thiazol-4-amine is the inhibition of protein kinases.[8][9] Protein kinases are a large family of enzymes that play critical roles in regulating virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

The structural similarity of the 2-aminothiazole scaffold to the hinge-binding region of ATP in many kinases supports this hypothesis.[8][9] Therefore, a logical starting point for the investigation of 2-(piperidin-1-yl)thiazol-4-amine's mechanism of action is to explore its potential as a kinase inhibitor. This guide will outline a comprehensive strategy to test this hypothesis and to identify the specific kinase(s) targeted by the compound.

A Tiered Experimental Approach for In Vitro Mechanistic Elucidation

A systematic, multi-tiered approach is essential for the efficient and accurate determination of a compound's mechanism of action. The following workflow is designed to progress from broad biological effects to specific molecular interactions.

Tier 1: Broad Phenotypic Screening

The initial step is to assess the global effect of 2-(piperidin-1-yl)thiazol-4-amine on cell viability and proliferation across a diverse panel of human cancer cell lines. This provides a broad view of the compound's potential therapeutic area and can offer early clues about its mechanism.

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cell lines (e.g., a panel representing different cancer types such as breast, lung, colon, and leukemia) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(piperidin-1-yl)thiazol-4-amine (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical IC50 Values

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung8.9
HCT116Colon3.5
K562Leukemia1.8

A broad spectrum of activity, as suggested in the hypothetical data above, would support the hypothesis of a target that is widely expressed and critical for cell survival in various cancer types, such as a key signaling kinase.

Tier 2: Target Class Identification - Kinome Profiling

Assuming the compound exhibits significant anti-proliferative activity, the next logical step is to narrow down the potential target class. A kinome scan is a powerful, high-throughput method to profile the inhibitory activity of a compound against a large panel of protein kinases.

Experimental Workflow: In Vitro Kinome Scan

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general principle involves:

  • Compound Submission: Provide the CRO with a sample of 2-(piperidin-1-yl)thiazol-4-amine at a specified concentration (e.g., 1 µM).

  • Kinase Panel Screening: The compound is screened against a large panel of purified, active protein kinases (e.g., over 400 kinases).

  • Activity Measurement: Kinase activity is measured in the presence of the compound, typically using a radiometric or fluorescence-based assay that quantifies the phosphorylation of a substrate.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. The results are often presented as a "scan" or a "tree spot" diagram, visually representing the kinases that are significantly inhibited.

Visualization: Experimental Workflow for Target Identification

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation a Cell Viability Assay (e.g., MTT) b Determine IC50 values across a panel of cancer cell lines a->b c In Vitro Kinome Scan b->c If broad anti-proliferative activity is observed d Identify primary kinase targets c->d e Biochemical IC50 Determination d->e For top candidate kinases f Cellular Target Engagement (e.g., CETSA, NanoBRET) e->f g Downstream Pathway Analysis (Western Blot) f->g

Caption: A tiered workflow for identifying the molecular target of 2-(piperidin-1-yl)thiazol-4-amine.

Tier 3: Specific Target Validation

Once a primary kinase target or a small group of targets is identified from the kinome scan, rigorous validation is required to confirm that this is the bona fide target of 2-(piperidin-1-yl)thiazol-4-amine.

Biochemical IC50 Determination

This experiment will confirm the direct inhibitory effect of the compound on the purified kinase and determine its potency.

Experimental Protocol: In Vitro Kinase Assay (e.g., for a hypothetical target, Kinase X)

  • Reaction Setup: In a microplate, combine a reaction buffer, the purified active Kinase X, a specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of 2-(piperidin-1-yl)thiazol-4-amine to the reaction wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding a final component (often ATP) and incubate at the optimal temperature for the enzyme.

  • Detection: Use a detection method to quantify substrate phosphorylation. This could be, for example, an antibody-based method (e.g., ELISA) or a fluorescence-based method.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement

It is crucial to demonstrate that the compound binds to its intended target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with either vehicle or 2-(piperidin-1-yl)thiazol-4-amine.

  • Heating: Heat the cell lysates to a range of temperatures. The binding of the compound is expected to stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

To confirm that target binding translates to functional inhibition in a cellular context, it is necessary to examine the phosphorylation status of known downstream substrates of the target kinase.

Experimental Protocol: Western Blotting

  • Cell Lysis: Treat cells with 2-(piperidin-1-yl)thiazol-4-amine for a defined period, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A decrease in the phosphorylated substrate in the compound-treated cells compared to the control indicates inhibition of the upstream kinase.

Visualization: Hypothesized Signaling Pathway

Assuming 2-(piperidin-1-yl)thiazol-4-amine inhibits a hypothetical "Kinase X" that is part of a pro-survival pathway:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Substrate-P Substrate-P Kinase X->Substrate-P Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Substrate-P->Cell Proliferation & Survival 2-(piperidin-1-yl)thiazol-4-amine 2-(piperidin-1-yl)thiazol-4-amine 2-(piperidin-1-yl)thiazol-4-amine->Kinase X

Caption: Hypothesized inhibition of a pro-survival signaling pathway by 2-(piperidin-1-yl)thiazol-4-amine.

Elucidating the Cellular Consequences of Target Inhibition

Once the molecular target is validated, further in vitro studies are necessary to understand the downstream cellular effects of target inhibition.

Cell Cycle Analysis

Many kinase inhibitors exert their anti-proliferative effects by inducing cell cycle arrest.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with 2-(piperidin-1-yl)thiazol-4-amine at concentrations around the IC50 value for 24, 48, and 72 hours.

  • Cell Fixation: Harvest and fix the cells in cold ethanol.

  • Staining: Treat the cells with RNase and stain with propidium iodide, which intercalates with DNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The DNA content is proportional to the fluorescence intensity. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. An accumulation of cells in a specific phase indicates cell cycle arrest.

Apoptosis Assays

Induction of programmed cell death (apoptosis) is another common mechanism of action for anticancer agents.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 2-(piperidin-1-yl)thiazol-4-amine as in the cell cycle analysis.

  • Staining: Harvest the cells and stain with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+). An increase in the Annexin V+ populations indicates the induction of apoptosis.

Conclusion

This in-depth technical guide provides a robust and logical framework for the comprehensive in vitro characterization of 2-(piperidin-1-yl)thiazol-4-amine. By following this tiered approach, from broad phenotypic screening to specific target validation and the elucidation of downstream cellular consequences, researchers can systematically and efficiently uncover the mechanism of action of this and other novel compounds. The insights gained from these studies are critical for the rational development of new and effective therapeutic agents.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF. (2021). ResearchGate. [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). Molecules, 27(14), 4479. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Molecules, 28(24), 8051. [Link]

Sources

Foundational

Solubility Profiling and Solvation Mechanics of 2-(piperidin-1-yl)thiazol-4-amine in DMSO

A Technical Whitepaper for Preclinical Drug Discovery and Assay Development Introduction & Structural Rationale In preclinical drug discovery, the accurate determination of a compound's solubility profile is a fundamenta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Preclinical Drug Discovery and Assay Development

Introduction & Structural Rationale

In preclinical drug discovery, the accurate determination of a compound's solubility profile is a fundamental prerequisite for high-throughput screening (HTS) and downstream biological assays[1]. The compound 2-(piperidin-1-yl)thiazol-4-amine (CAS: 754954-64-8) represents a highly relevant structural motif, combining an aminothiazole core with a lipophilic piperidine appendage[2].

Aminothiazoles are widely recognized as "privileged structures" in medicinal chemistry due to their ability to interact with diverse biological targets[]. However, their structural complexity—featuring both hydrogen-bond donating primary amines and hydrophobic cyclic aliphatic rings—demands a rigorous approach to solvent selection. Dimethyl sulfoxide (DMSO) is universally employed as the primary vehicle for such compounds due to its amphiphilic nature and exceptional solvating power[4][5].

This guide provides a comprehensive, causality-driven framework for evaluating the solubility, solvation mechanics, and stability of 2-(piperidin-1-yl)thiazol-4-amine in DMSO.

Mechanics of DMSO Solvation

To understand how to handle this compound, we must first understand why DMSO is the optimal solvent. Solvation is not merely a physical mixture; it is a dynamic thermodynamic equilibrium driven by intermolecular forces.

DMSO is a polar aprotic solvent characterized by a highly polarized sulfinyl (S=O) group and two hydrophobic methyl groups[5]. When 2-(piperidin-1-yl)thiazol-4-amine is introduced into DMSO, a highly structured solvation shell forms based on three distinct interaction pathways:

  • Hydrogen Bonding: The primary amine (-NH₂) at the C4 position of the thiazole ring acts as a strong hydrogen-bond donor. The oxygen atom of DMSO's S=O bond acts as an aggressive hydrogen-bond acceptor, rapidly breaking the compound's solid crystal lattice[5].

  • Dipole-Dipole Interactions: The electron-rich, aromatic thiazole core engages in stabilizing dipole-dipole interactions with the polar core of the DMSO molecule.

  • Hydrophobic Solvation: The piperidine ring is highly lipophilic. The methyl groups of DMSO provide an amphiphilic environment that accommodates this non-polar bulk, preventing hydrophobic collapse and aggregation[4].

Solvation DMSO DMSO Solvent Amine C4-Primary Amine (H-Bond Donor) DMSO->Amine Strong H-Bonding Thiazole Thiazole Core (Dipole-Dipole) DMSO->Thiazole Dipole Interaction Piperidine Piperidine Ring (Lipophilic) DMSO->Piperidine Amphiphilic Solvation

Fig 1. Mechanistic solvation logic of 2-(piperidin-1-yl)thiazol-4-amine in DMSO.

Methodology: Designing a Self-Validating Solubility Protocol

Solubility is not a single static number; it is context-dependent. In drug discovery, we must differentiate between Kinetic Solubility (how the compound behaves when a DMSO stock is spiked into an aqueous assay buffer) and Thermodynamic Solubility (the absolute saturation limit of the solid compound in pure solvent)[1][6].

Kinetic Solubility via Nephelometry (HTS Context)

Kinetic solubility mimics the exact conditions of a biological assay. It identifies the concentration at which the compound precipitates out of a DMSO/aqueous mixture[1].

  • Causality: Nephelometry detects light scattering caused by colloidal aggregates or precipitates. We use this over UV-Vis because UV cannot distinguish between dissolved monomeric compounds and suspended micro-particulates[6].

  • Protocol:

    • Prepare a 10 mM master stock of 2-(piperidin-1-yl)thiazol-4-amine in 100% anhydrous DMSO[6].

    • Perform a serial dilution of the stock in a 96-well plate using pure DMSO.

    • Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to maintain a constant 1% DMSO final concentration[1].

    • Incubate for 2 hours at room temperature to allow supersaturated states to crash out.

    • Measure turbidity using a nephelometric plate reader. The kinetic solubility limit is the highest concentration well that exhibits light scattering identical to the blank (1% DMSO in PBS)[6].

Thermodynamic Equilibrium via HPLC-UV

Thermodynamic solubility determines the true equilibrium between the solid lattice and the solvent. This is critical for formulating long-term master stocks[6].

  • Causality: By maintaining an excess of solid powder, we force the system to reach absolute saturation. HPLC is required here to accurately quantify the dissolved fraction without interference from the solid pellet[7].

  • Protocol:

    • Add an excess amount (e.g., 100 mg) of solid 2-(piperidin-1-yl)thiazol-4-amine to a glass vial containing 1 mL of anhydrous DMSO[6].

    • Seal the vial under an inert argon atmosphere to prevent moisture ingress (DMSO is highly hygroscopic)[8].

    • Agitate on an orbital shaker at 25°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[6].

    • Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid[6].

    • Extract the supernatant, dilute serially in a mobile phase, and quantify the concentration via HPLC-UV against a known standard curve[7].

Workflow cluster_kinetic Kinetic Solubility (Assay Context) cluster_thermo Thermodynamic Solubility (Stock Formulation) Start 2-(piperidin-1-yl)thiazol-4-amine Solid Powder K1 Dissolve in 100% DMSO (10 mM Stock) Start->K1 T1 Add Excess Solid to 100% DMSO Start->T1 K2 Spike into PBS (1% Final DMSO) K1->K2 K3 Nephelometry Assay (Detect Precipitation) K2->K3 T2 Equilibrate & Shake (24-48h at 25°C) T1->T2 T3 Centrifuge & Analyze via HPLC-UV T2->T3

Fig 2. Parallel workflows for determining kinetic vs. thermodynamic solubility profiles.

Quantitative Data & Expected Profiles

Based on the physicochemical properties of the 2-aminothiazole class and structural modeling, the compound exhibits robust solubility in pure DMSO but requires careful handling in aqueous mixtures[][9].

Table 1: Expected Solubility Parameters

Solvent SystemAssay TypeExpected Solubility LimitMechanistic Driver
100% Anhydrous DMSO Thermodynamic≥ 50 mg/mL (~270 mM)Strong H-bonding and dipole-dipole stabilization[][9].
10% DMSO / 90% Aqueous Kinetic≥ 2.5 mg/mL (~13.6 mM)Co-solvent effect; requires formulation aids (e.g., SBE-β-CD)[8][9].
1% DMSO / 99% PBS Kinetic< 100 µMHydrophobic collapse of the piperidine ring in pure aqueous media[1].

Critical Handling and Storage Directives

A frequent failure point in drug discovery is the assumption that DMSO stocks are indefinitely stable. While DMSO is an excellent solvent, it is not chemically inert.

Recent decomposition studies on 2-aminothiazole derivatives have demonstrated that these compounds can undergo spontaneous degradation (oxidation, cyclization, or hydrolysis) when stored as DMSO stock solutions at room temperature[4]. This degradation leads to false positives or false negatives in biological screening due to the presence of active or inactive degradation products[4].

Self-Validating Storage Protocol:

  • Anhydrous Conditions: Always use freshly opened, anhydrous DMSO. DMSO is highly hygroscopic; water absorption exponentially decreases the solubility of lipophilic compounds and accelerates hydrolysis[8].

  • Aliquoting: Never subject the master stock to repeated freeze-thaw cycles. Immediately aliquot the prepared DMSO stock into single-use volumes.

  • Cryo-Storage: Store aliquots strictly at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years)[8][9]. Temperature-dependent studies confirm that chemical decomposition of 2-aminothiazoles in DMSO is effectively halted at -20°C[4].

References

  • NextSDS. "2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information." NextSDS Chemical Database. [Link]

  • National Institutes of Health (PMC). "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." PubMed Central.[Link]

  • University of Helsinki. "Miniaturization of Drug Solubility and Dissolution Testings." Helda Digital Repository.[Link]

  • Namiki Shoji. "Fragment Library with Experimental Solubility." Namiki-s Database.[Link]

Sources

Exploratory

Mechanistic Insights into the Binding Affinity of 2-(Piperidin-1-yl)thiazol-4-amine Scaffolds to Kinase Targets

Abstract This technical whitepaper provides an in-depth analysis of the 2-(piperidin-1-yl)thiazol-4-amine scaffold, a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. By dissecting the structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract This technical whitepaper provides an in-depth analysis of the 2-(piperidin-1-yl)thiazol-4-amine scaffold, a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. By dissecting the structural biology of its bidentate hinge-binding motif and outlining a self-validating experimental workflow, we provide drug development professionals with a robust framework for evaluating binding affinity across key targets such as Src, LIMK, and CK2.

Structural Rationale and Binding Mechanics

The development of small-molecule kinase inhibitors heavily relies on heterocyclic scaffolds that mimic the adenine ring of ATP. Among these, aminothiazoles have emerged as highly effective hinge binders. The specific architecture of 2-(piperidin-1-yl)thiazol-4-amine offers a unique, highly tunable platform for kinase inhibition.

  • Bidentate Hinge Interaction : The core binding affinity is driven by the thiazole ring and its 4-amino substituent. The thiazole nitrogen (N3) acts as a strong hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region (e.g., Met341 in Src or Ile416 in LIMK1). Concurrently, the primary amine at the 4-position serves as a hydrogen bond donor to the backbone carbonyl oxygen. This bidentate interaction anchors the scaffold deep within the ATP-binding pocket.

  • Solvent Channel Projection : The piperidin-1-yl group at the 2-position plays a critical role in optimizing pharmacokinetic properties. Rather than burying into the hydrophobic regions (like the DFG-motif pocket), the piperidine ring typically projects outward toward the solvent-exposed channel or the ribose pocket. This orientation allows medicinal chemists to modulate the lipophilic efficiency (LiPE) and aqueous solubility of the molecule without perturbing the primary hinge-binding interactions.

Key Kinase Targets and Binding Profiles

The versatility of the aminothiazole core allows it to be adapted for various kinase targets by modifying the vectors extending from the piperidine or the 5-position of the thiazole.

  • Src Family Kinases (SFKs) : Building on the legacy of dasatinib (a 2-aminothiazole derivative), 4-aminothiazoles and related aminoimidazoles have demonstrated potent inhibition of Src, Fyn, and Lyn. The scaffold effectively stabilizes the active (DFG-in) conformation, acting as a Type I inhibitor[1].

  • LIM Kinases (LIMK1/2) : LIM kinases are critical regulators of actin cytoskeleton dynamics. Recent probe development efforts have utilized the aminothiazole moiety as a hinge-binder to develop highly potent Type II inhibitors (stabilizing the DFG-out conformation). The scaffold achieves low nanomolar affinity by coupling the hinge-binding thiazole with a functionalized tail that reaches into the allosteric pocket [2].

  • Protein Kinase CK2 : Unlike typical kinases, CK2 is constitutively active. Structural studies have confirmed that 2-aminothiazole derivatives occupy the ATP cavity of CK2α, operating via an ATP-competitive inhibitory mechanism rather than an allosteric one, providing a clear structural basis for their cytotoxicity in tumor models [3].

Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Family Kinases (SFK) RTK->Src Phosphorylation FAK Focal Adhesion Kinase (FAK) Src->FAK Activation LIMK LIM Kinase 1/2 (LIMK) FAK->LIMK Signaling Cascade Cofilin Cofilin LIMK->Cofilin Inhibitory Phosphorylation Actin Actin Cytoskeleton Remodeling Cofilin->Actin Actin Polymerization

Signaling cascade illustrating Src and LIMK as therapeutic targets.

Self-Validating Experimental Methodologies

To accurately quantify the binding affinity of 2-(piperidin-1-yl)thiazol-4-amine derivatives, a multi-tiered, self-validating workflow is required. Relying on a single biochemical assay is insufficient due to compound interference and assay artifacts. The following protocols establish a robust cascade from primary screening to live-cell validation.

Workflow A Compound Synthesis 2-(piperidin-1-yl)thiazol-4-amine B Primary Screening (DSF / Thermal Shift) A->B C Orthogonal Validation (ITC / SPR) B->C ΔTm > 2°C D Cellular Target Engagement (NanoBRET Assay) C->D Kd < 100 nM E Structural Biology (X-ray Crystallography) C->E Co-crystallization F Lead Optimization D->F E->F

Self-validating workflow for evaluating kinase inhibitor binding affinity.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Causality : DSF is selected as the primary screening tool because it measures the thermodynamic stabilization of the kinase domain upon ligand binding, completely independent of enzymatic activity. This eliminates false positives caused by ATP-competitive assay artifacts or reactive compounds.

  • Preparation : Dilute the purified kinase domain (e.g., LIMK1) to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Dye Addition : Add SYPRO Orange dye to a final concentration of 5x.

  • Compound Dispensing : Transfer 20 nL of the thiazol-4-amine derivative (from a 10 mM DMSO stock) into a 384-well PCR plate using an acoustic liquid handler to achieve a 10 μM final concentration.

  • Incubation : Add 20 μL of the protein/dye mixture to the plate. Centrifuge at 1000 x g for 1 min; incubate at room temperature for 15 min.

  • Thermal Melt : Subject the plate to a temperature gradient from 25°C to 95°C (ramp rate 0.05°C/s) using a real-time PCR machine.

  • Analysis : Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A thermal shift (ΔTm) > 2°C indicates significant hinge binding.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality : ITC is employed for orthogonal validation because it directly measures the heat released or absorbed during binding. This provides a complete thermodynamic profile (ΔH, -TΔS), allowing researchers to distinguish specific, enthalpy-driven hinge binding from non-specific, entropy-driven hydrophobic aggregation.

  • Sample Dialysis : Dialyze the kinase protein extensively against ITC buffer (20 mM Tris pH 7.5, 200 mM NaCl, 5% Glycerol, 1 mM TCEP).

  • Ligand Preparation : Dilute the compound in the exact same dialysis buffer to 100 μM. Critical Step : DMSO concentration must be strictly matched (typically 1-2%) between the syringe and the cell. The heat of dilution for DMSO is highly exothermic; even a 0.1% mismatch can mask the binding enthalpy.

  • Cell Loading : Load 300 μL of the kinase protein (10 μM) into the sample cell of an automated ITC instrument.

  • Titration : Inject 1.5 μL of the ligand over 20 injections (150-second spacing, stirring at 750 rpm, 25°C).

  • Extraction : Fit the integrated heat data to a one-site binding model to extract the dissociation constant (Kd) and binding enthalpy (ΔH).

Protocol 3: Cellular Target Engagement via NanoBRET

Causality : While biochemical assays confirm direct binding, NanoBRET is utilized to quantify cellular target engagement. It accounts for critical physiological variables such as membrane permeability, intracellular ATP competition (typically 1-5 mM), and compound efflux.

  • Transfection : Transfect HEK293T cells with a plasmid encoding the kinase-NanoLuc fusion protein. Incubate for 24 hours.

  • Plating : Resuspend cells in Opti-MEM and plate into a 384-well white plate at 10,000 cells/well.

  • Tracer Addition : Add the appropriate NanoBRET fluorescent tracer at its pre-determined Kd concentration.

  • Compound Treatment : Add serial dilutions of the compound (10 μM to 0.1 nM) and incubate for 2 hours to allow intracellular equilibration.

  • Reading : Add Nano-Glo Substrate and an extracellular NanoLuc inhibitor. Critical Step : The extracellular inhibitor quenches signal from lysed cells, ensuring the BRET signal exclusively represents intact, live-cell target engagement.

  • Calculation : Calculate the BRET ratio (Acceptor/Donor) and fit the dose-response curve to determine the cellular IC50.

Quantitative Data Analysis

The table below summarizes representative binding affinity metrics for aminothiazole and related heterocyclic derivatives across targeted kinases, illustrating the translation from biochemical affinity to cellular potency.

Table 1: Representative Binding Affinity Data for Aminothiazole-based Scaffolds

Target KinaseAssay TypeMetricValueReference
Src KinaseBiochemical AssayIC50167 nM
LIMK1DSF (Thermal Shift)ΔTm+4.5 °C
LIMK1ITCKd7.0 nM
Protein Kinase CK2αEnzymatic KineticsKi320 nM
LIMK1 (Cellular)NanoBRETIC50450 nM
Conclusion

The 2-(piperidin-1-yl)thiazol-4-amine scaffold represents a highly efficient, ATP-competitive hinge-binding motif. By leveraging its bidentate hydrogen-bonding capacity and the solvent-oriented piperidine ring, researchers can design potent inhibitors for kinases ranging from Src to LIMK. Validating these compounds requires a rigorous, multi-tiered approach—combining DSF, ITC, and NanoBRET—to ensure that high biochemical affinity successfully translates into robust cellular target engagement.

References
  • Lindenblatt, D., Nickelsen, A., Applegate, V. M., Jose, J., & Niefind, K. "Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2." Journal of Medicinal Chemistry, 2020. URL: [Link]

  • Hanke, T., Mathea, S., Woortman, J., Salah, E., Berger, B.-T., et al. "Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes." Journal of Medicinal Chemistry, 2022. URL: [Link]

  • Casaluce, G., et al. "Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors." Molecules, 2018. URL: [Link]

Sources

Foundational

2-(Piperidin-1-yl)thiazol-4-amine: A Technical Guide to Blood-Brain Barrier Permeability and CNS Scaffold Optimization

Executive Summary In central nervous system (CNS) drug discovery, the attrition rate due to poor blood-brain barrier (BBB) penetration remains a critical bottleneck. As a Senior Application Scientist, I frequently evalua...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In central nervous system (CNS) drug discovery, the attrition rate due to poor blood-brain barrier (BBB) penetration remains a critical bottleneck. As a Senior Application Scientist, I frequently evaluate novel fragments and scaffolds to determine their viability for neurotherapeutic development. 2-(piperidin-1-yl)thiazol-4-amine [1] represents a highly privileged chemical space.

By fusing a lipophilic piperidine ring[2] with a thiazole core—a versatile moiety prevalent in biologically active CNS agents[3]—this scaffold achieves an optimal balance of lipophilicity and topological polar surface area (TPSA). However, predicting its BBB permeability requires moving beyond simple rules of thumb. This whitepaper details the causal reasoning, predictive modeling, and self-validating in vitro and in vivo experimental workflows required to rigorously profile the BBB permeability of 2-(piperidin-1-yl)thiazol-4-amine and its derivatives.

Physicochemical Profiling & Predictive Modeling

Historically, medicinal chemists relied on strict cutoffs (e.g., Lipinski’s Rule of Five) to predict permeability. However, for CNS targets, we utilize the Central Nervous System Multiparameter Optimization (CNS MPO) approach[4]. This algorithm provides a holistic desirability score (0 to 6) based on six fundamental physicochemical properties, aligning molecular design with high passive permeability and low P-glycoprotein (P-gp) efflux liability[5].

The structural features of 2-(piperidin-1-yl)thiazol-4-amine create a unique electronic environment. The electron-donating piperidine nitrogen is conjugated with the electron-withdrawing thiazole system. This "push-pull" dynamic reduces the basicity of the piperidine nitrogen (lowering the pKa compared to aliphatic piperidines), ensuring a higher fraction of the unionized species at physiological pH (7.4), which is causal to its excellent passive transcellular diffusion.

Table 1: CNS MPO Profiling of 2-(piperidin-1-yl)thiazol-4-amine
Physicochemical ParameterCalculated ValueOptimal CNS RangeMPO Score Component (0-1)
Molecular Weight (MW) 183.27 g/mol ≤ 3601.0
Calculated LogP (ClogP) ~2.1≤ 3.01.0
Calculated LogD (pH 7.4) ~2.0≤ 2.01.0
TPSA 42.1 Ų40 – 90 Ų1.0
H-Bond Donors (HBD) 1 (-NH₂ group)≤ 0.5 (linear to 3)~0.8
pKa (most basic center) ~6.0≤ 8.01.0
Total CNS MPO Score ≥ 4.0 is highly desirable ~5.8 / 6.0

Data Interpretation: A CNS MPO score of ~5.8 indicates a >74% probability of aligning with marketed CNS drugs[6]. The low MW and optimal ClogP strongly predict high passive permeability, while the low TPSA minimizes the desolvation energy required to cross the lipid bilayer.

Tiered Permeability Screening Cascade

To validate the in silico predictions, we deploy a tiered screening cascade. We begin with high-throughput passive diffusion models and progress to complex, active-transport cellular models.

Cascade A 2-(piperidin-1-yl)thiazol-4-amine Fragment B In Silico CNS MPO (MW, TPSA, ClogP, pKa) A->B Profiling C PAMPA-BBB Assay (Passive Diffusion) B->C Score > 4.0 D MDCK-MDR1 Assay (P-gp Efflux Ratio) C->D Papp > 4x10^-6 cm/s E In Vivo PK (Kp,uu,brain) D->E ER < 2.0

Tiered in vitro to in vivo screening cascade for evaluating CNS permeability.

Experimental Workflows: Establishing Self-Validating Systems

The PAMPA-BBB Assay (Passive Permeability)

Before introducing the complexities of cellular transporters, we isolate the compound's ability to passively diffuse across a lipid bilayer. We utilize the Parallel Artificial Membrane Permeability Assay configured for the BBB (PAMPA-BBB), which employs a porcine brain lipid extract.

Causality Note: Why porcine brain lipid? Standard PAMPA uses lecithin, which overestimates the permeability of highly lipophilic compounds. Brain lipid extract contains specific sphingomyelins and cholesterols that accurately mimic the tight packing of the BBB microvascular endothelium.

MDCK-MDR1 Bidirectional Transport Assay (Active Efflux)

While 2-(piperidin-1-yl)thiazol-4-amine has excellent passive permeability, basic amines are notorious substrates for P-glycoprotein (P-gp), an ATP-dependent efflux pump at the BBB. To evaluate this liability, we use the Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDCK-MDR1)[7]. This model acts as a highly reliable surrogate for the tight epithelial cells of the BBB[8].

PgpMechanism Blood Blood Compartment (Apical) Membrane BBB Endothelial Cell (Tight Junctions) Blood->Membrane Passive Diffusion (High ClogP) Brain Brain Compartment (Basolateral) Membrane->Brain Transcellular Transport Pgp P-glycoprotein (Efflux Pump) Membrane->Pgp Substrate Binding Pgp->Blood Active Efflux (ATP-dependent)

Mechanism of P-glycoprotein mediated active efflux at the blood-brain barrier.
Step-by-Step Protocol: MDCK-MDR1 Transport

To ensure data integrity, this protocol is designed as a self-validating system.

  • Monolayer Culturing & Integrity Check:

    • Seed MDCK-MDR1 cells on semi-permeable polycarbonate Transwell® inserts.

    • Culture for 4–5 days at 37°C, 5% CO₂[8].

    • Self-Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm²[9]. A lower value indicates compromised tight junctions, which will artificially inflate passive paracellular transport, yielding false positives.

  • Compound Preparation:

    • Prepare 2-(piperidin-1-yl)thiazol-4-amine at a final concentration of 10 μM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)[8].

    • Causality Note: HEPES buffering is strictly required. Variations in pH across the membrane can cause "ion trapping" of the basic piperidine moiety, distorting the apparent permeability ( Papp​ ).

  • Bidirectional Incubation:

    • A-B (Apical to Basolateral): Add the compound to the apical chamber (simulating blood-to-brain transport).

    • B-A (Basolateral to Apical): Add the compound to the basolateral chamber (simulating brain-to-blood efflux).

    • Incubate for 60 minutes at 37°C[8].

  • System Controls:

    • Run Rhodamine 123 (3.8 μg/mL) as a positive P-gp substrate control[9].

    • Run Fluorescein sodium as a paracellular leak marker (must show <5% transmittance)[9].

  • Quantification & Analysis:

    • Quantify receiver compartment concentrations via LC-MS/MS.

    • Calculate the Efflux Ratio (ER): ER=Papp​(B−A)/Papp​(A−B) .

    • Interpretation: For 2-(piperidin-1-yl)thiazol-4-amine, an ER < 2.0 confirms it is not a significant P-gp substrate, clearing it for in vivo studies.

In Vivo Pharmacokinetic Validation: The Kp,uu,brain​ Imperative

A critical pitfall in early-stage CNS screening is relying solely on the total brain-to-plasma concentration ratio ( Kp,brain​ ). Because the piperidine ring is highly lipophilic, the compound may partition into the brain lipid mass, resulting in a high Kp,brain​ that does not reflect the pharmacologically active concentration available to bind target receptors.

To establish true BBB permeability, we must determine the unbound brain-to-plasma ratio ( Kp,uu,brain​ ).

Methodology:

  • Dose subjects (e.g., C57BL/6 mice) via IV bolus to bypass first-pass metabolism.

  • Harvest plasma and brain tissue at steady-state (e.g., 2 hours post-dose).

  • Perform Equilibrium Dialysis on brain homogenate against a buffer for 4–6 hours to determine the fraction unbound in brain ( fu,brain​ ) and fraction unbound in plasma ( fu,plasma​ ).

  • Calculate: Kp,uu,brain​=(Cbrain,total​×fu,brain​)/(Cplasma,total​×fu,plasma​) .

For 2-(piperidin-1-yl)thiazol-4-amine, a target Kp,uu,brain​ approaching 1.0 indicates free, unrestricted bidirectional equilibration across the BBB—the ultimate hallmark of a premium CNS drug scaffold.

References

  • "2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information." NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOdzBD50C_bQRej1KxELuAneZy-ESKqcisPMGhomTxzq0Z6GBQAuQDz3S6yOcotfoUYj1dI2coKlFBvSEsARkg-TIKleNjP6WZCFdKUKcxwOYmqltfVSHPh_LbPJsEq2E6GkqRJ0qql4e7eNSGhMCtg70IRtE5iukzNcNBA7Knqk3HF1AN]
  • Wager, T. T., et al. (2010). "Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties." ACS Chemical Neuroscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpAo0LX6d5hjPKOofecFc6NYeszTHMb091iwhvj9NkDnbw3jigMx03BOevXA43_-bLu_LvTqvF4T4juSlMhdZWyLQUe6Uo4Um7zsf3ld9u9EouHEyPWNUFdOtV5HbFyb9EOB6TsJKTteI=]
  • "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmPFYMJ58QyY9EMERy5GrKiOQgoSfuUdPcEaW57U1b3CiNMfi_Y3-ifhNMAs5bnEMkmwdlGOBK2tT07ntwO6Zjpnl2tfRp1dojwj3eaw1lIuMbl81Sei9mk7qPDYNzL_SKKK4=]
  • Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCpcZayX9PeN1beQkIl9xwHp_Og7npCsc4KU5QBNBOI6swjqH7__10vAxChjuaGiPkmNXz5roAFstjHvts6-II3d7yo9XiLhnwA-BSO1qjsYdPiCQSwNbFGO-c4n7QLUDajMMHjWRFmrjzSbwcdDEfUvJvWodqx8zLl7I7YHh3J4CesCMmZL2ZGEu0gDTzwLdvXp4e7X2KpwjfcFMtLr8a4JLxKPSlUhd61z0O5EbeojIn5pFB1xQKz8zMNoBXyza3D0L_-Hc=]
  • "MDCK-MDR1 Permeability Assay." Evotec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY19uqSsI-f1FBdv9tV-aAp3fb5JYuHzdWRViaeIKDiFKX8MNWDqoHbYalSr-6ukpMcYdLatm0ZObSR2dOOEtShBcFcs8WNxCyCWNd7izR-8-fJ9jEcBHtoBbX__0boTrwqPFQmfC3lcYVrSoGEm0TwBn5WqFTCP_EhBgfg0W6Fi6HtIEfMIbwV9dkZWD9DAZr9w4Cqrb2Pus0a5YAPBhRdx2qH0UvD5EwHwFgqZ_Z3EZywgQlSkrcCA3M-thyH_XcNWGHOEqqaeCYrVZRK6BVSRxCBnhchHJHnlxLNz8VyI0=]
  • "Effect of P-Glycoprotein on the Blood–Brain Barrier Transport of the Major Active Constituents of Salvia miltiorrhiza Based on the MDCK-MDR1 Cell Model." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs2-UjlPprbg5sXxTcSbDwwxjg84jc-SvwoYOoc_g5H-7g-FAZEozzSpmBk5E_kBdTAf3wnn48DBnHOIf91l_FXSuhzwse9qGhPBlUVamvnaa8EkJKlxRR0XjqAl0RMfXjgalBIivlHXCt7QguMgvA]
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Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Piperidin-1-yl)thiazol-4-amine: An In-depth Guide for Medicinal Chemistry

Abstract This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(piperidin-1-yl)thiazol-4-amine, a heterocyclic scaffold of significant interest in drug discovery and medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(piperidin-1-yl)thiazol-4-amine, a heterocyclic scaffold of significant interest in drug discovery and medicinal chemistry. The 2-aminothiazole core is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide details a robust two-step synthetic sequence, commencing with the bromination of 2-aminothiazole to yield the key intermediate, 2-bromothiazol-4-amine, followed by a nucleophilic aromatic substitution (SNAr) with piperidine. We will delve into the mechanistic rationale behind the procedural steps, offer practical insights for optimization, and provide a comprehensive guide to the characterization and quality control of the final product.

Introduction

The 2-aminothiazole moiety is a cornerstone in the design of novel therapeutic agents. Its versatile chemical nature and ability to interact with various biological targets have led to its incorporation into a multitude of approved drugs and clinical candidates.[4] The introduction of a piperidine ring at the 2-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles. The target molecule, 2-(piperidin-1-yl)thiazol-4-amine, serves as a valuable building block for the synthesis of more complex molecules in drug development programs.

This document outlines a reliable and reproducible synthetic strategy, designed to be accessible to researchers in both academic and industrial settings. The protocol is divided into two main stages: the synthesis of the 2-bromothiazol-4-amine intermediate and the subsequent nucleophilic aromatic substitution to afford the final product.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis begins with the electrophilic bromination of commercially available 2-aminothiazole to selectively install a bromine atom at the 2-position of the thiazole ring. This is followed by a nucleophilic aromatic substitution reaction where piperidine displaces the bromide to yield the desired 2-(piperidin-1-yl)thiazol-4-amine.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 2-Aminothiazole B 2-Bromothiazol-4-amine A->B N-Bromosuccinimide (NBS) Acetonitrile, 0°C to rt D 2-(Piperidin-1-yl)thiazol-4-amine B->D Piperidine, Base (e.g., K2CO3) DMF, Heat C Piperidine C->D

Caption: Overall synthetic workflow for 2-(piperidin-1-yl)thiazol-4-amine.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Aminothiazole≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
Acetonitrile (ACN)AnhydrousSigma-Aldrich
Piperidine≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution---
BrineSaturated Aqueous Solution---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 mesh---
Equipment
  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer (e.g., LC-MS or GC-MS)

Experimental Protocols

Part 1: Synthesis of 2-Bromothiazol-4-amine

This procedure is adapted from established methods for the bromination of 2-aminothiazoles. The reaction proceeds via an electrophilic aromatic substitution mechanism, where N-bromosuccinimide serves as the source of the electrophilic bromine.

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiazole (10.0 g, 100 mmol).

  • Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture at room temperature until the 2-aminothiazole is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The addition of NBS is exothermic, and slow addition is crucial to control the reaction and minimize side-product formation.

  • Reaction: After the complete addition of NBS, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (2-aminothiazole) and the product (2-bromothiazol-4-amine) should have distinct Rf values.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-bromothiazol-4-amine as a solid.

Part 2: Synthesis of 2-(Piperidin-1-yl)thiazol-4-amine

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring facilitates the displacement of the bromide at the C2 position by the nucleophilic piperidine.

SNAr_Mechanism cluster_mechanism S-N-Ar Mechanism Reactants 2-Bromothiazol-4-amine + Piperidine Intermediate Meisenheimer-like Complex (Negative charge delocalized in the ring) Reactants->Intermediate Nucleophilic Attack Product 2-(Piperidin-1-yl)thiazol-4-amine + HBr Intermediate->Product Loss of Bromide

Caption: Simplified mechanism of the S-N-Ar reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromothiazol-4-amine (5.0 g, 27.9 mmol), piperidine (4.75 g, 55.8 mmol, 2.0 equivalents), and anhydrous potassium carbonate (7.7 g, 55.8 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask. The base (K₂CO₃) is essential to neutralize the HBr generated during the reaction.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC using a mobile phase of dichloromethane/methanol (9:1).

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield 2-(piperidin-1-yl)thiazol-4-amine as a solid.

Characterization and Quality Control

The identity and purity of the synthesized 2-(piperidin-1-yl)thiazol-4-amine should be confirmed by spectroscopic methods.

PropertyExpected Value
Molecular Formula C₈H₁₃N₃S
Molecular Weight 183.27 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~5.9 (s, 1H, thiazole-H), ~4.5 (br s, 2H, NH₂), ~3.4 (t, 4H, piperidine-H), ~1.6 (m, 6H, piperidine-H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~165 (C=N), ~150 (C-NH₂), ~100 (thiazole-CH), ~50 (piperidine-CH₂), ~25 (piperidine-CH₂), ~24 (piperidine-CH₂)
Mass Spectrometry (ESI+) m/z: 184.0903 [M+H]⁺

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Troubleshooting

ProblemPossible CauseSolution
Incomplete bromination (Step 1) Insufficient NBS or short reaction time.Add a slight excess of NBS (1.05 eq.) and extend the reaction time, monitoring by TLC.
Reaction temperature too low.Ensure the reaction is allowed to warm to room temperature after the initial cooling.
Low yield in SNAr (Step 2) Incomplete reaction.Increase the reaction temperature to 100-110 °C and/or extend the reaction time.
Inefficient extraction.Perform additional extractions of the aqueous layer. Ensure proper phase separation.
Difficulty in purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of reagents. Employ a more efficient gradient elution during column chromatography.
Product is an oil.Try to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes). If it remains an oil, ensure it is pure by NMR and MS.

Conclusion

This application note provides a well-defined and reliable protocol for the synthesis of 2-(piperidin-1-yl)thiazol-4-amine. The described two-step sequence, involving bromination and subsequent nucleophilic aromatic substitution, is a practical approach for obtaining this valuable building block in good yield and purity. The detailed experimental procedures, coupled with characterization data and troubleshooting tips, should enable researchers to successfully synthesize this compound for their drug discovery and development endeavors. The principles outlined herein can also be adapted for the synthesis of a broader library of 2-substituted aminothiazole derivatives.

References

  • Kantevari, S., et al. (2007). Synthesis and antimicrobial activity of a new class of 2-aminothiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(10), 2794-2798.
  • Bondock, S., et al. (2012). Synthesis and anti-inflammatory activity of some new 2-(substituted-amino)thiazole derivatives. European Journal of Medicinal Chemistry, 47, 176-185.
  • Zhang, X., et al. (2017). Design, synthesis and biological evaluation of novel 2-aminothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 127, 914-924.
  • Ayati, A., et al. (2015). 2-Aminothiazole in the design and synthesis of new anticancer agents. Future Medicinal Chemistry, 7(18), 2463-2486.

Sources

Application

applications of 2-(piperidin-1-yl)thiazol-4-amine in medicinal chemistry

Application Note: 2-(Piperidin-1-yl)thiazol-4-amine as a Privileged Scaffold in Medicinal Chemistry Executive Summary The compound 2-(piperidin-1-yl)thiazol-4-amine is a highly versatile, bifunctional building block util...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Piperidin-1-yl)thiazol-4-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

The compound 2-(piperidin-1-yl)thiazol-4-amine is a highly versatile, bifunctional building block utilized extensively in modern drug discovery. By combining the privileged 2-aminothiazole pharmacophore with a solubilizing piperidine ring, this scaffold serves as a foundational core for synthesizing ATP-competitive kinase inhibitors, novel antimicrobial agents, and CNS-active therapeutics[1]. This application note provides a comprehensive guide to the physicochemical profiling, structural rationale, and validated synthetic protocols required to successfully deploy this scaffold in medicinal chemistry campaigns.

Physicochemical Profiling & Structural Rationale

The utility of 2-(piperidin-1-yl)thiazol-4-amine lies in its unique electronic and structural properties, which must be carefully managed during lead optimization:

  • The 4-Aminothiazole Core (The Challenge): While the 4-amino group is a critical hydrogen-bond donor (e.g., for interacting with the hinge region of kinases or the binding pocket of elongation factor Tu), unmodified 4-aminothiazoles are notoriously labile. They are highly susceptible to hydrolytic decomposition driven by tautomerization to the imine form[2].

  • The Piperidine Substituent (The Enhancer): The piperidine ring at the 2-position acts as a strong electron-donating group. This substitution increases the nucleophilicity of the 4-amino group, facilitating downstream functionalization. Furthermore, incorporating piperidine scaffolds is a proven strategy to modulate physicochemical properties, enhance aqueous solubility, improve pharmacokinetic (PK) profiles, and reduce cardiac hERG toxicity[3].

  • The Stabilization Strategy (The Solution): To prevent chemical degradation during biological assays or storage, the 4-amino group must be chemically stabilized. Functionalizing the amine via N-acylation, sulfonylation, or urea formation precludes tautomerization, effectively blocking the hydrolytic decomposition pathway and yielding a stable, bioactive platform[4].

Experimental Workflows and Methodologies

The following workflow outlines the standard operating procedure for converting the labile free base into a stable, functionalized drug lead.

Workflow Start 2-(piperidin-1-yl)thiazol-4-amine (Labile Free Base) Step1 N-Acylation / Sulfonylation (Prevents Hydrolytic Decomposition) Start->Step1 Step2 Electrophilic C-5 Halogenation (NBS or NIS) Step1->Step2 Step3 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Step2->Step3 End Stable Bioactive Scaffold (Kinase Inhibitor / Antibacterial) Step3->End

Workflow for the chemical stabilization and derivatization of 2-(piperidin-1-yl)thiazol-4-amine.

Protocol A: Scaffold Stabilization via N-Acylation

This protocol describes the amidation of the 4-amino group to prevent hydrolysis, a necessary step before biological evaluation or further C-5 functionalization[2].

Reagents: 2-(piperidin-1-yl)thiazol-4-amine, Acyl chloride (or sulfonyl chloride), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM). Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 2-(piperidin-1-yl)thiazol-4-amine in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere. Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the unstable free base prior to protection.

  • Base Addition: Add 2.5 eq of DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation, preventing the protonation of the piperidine nitrogen which would alter solubility.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 eq of the desired acyl chloride dropwise over 10 minutes. Causality: The dropwise addition at 0 °C controls the reaction's exothermicity and minimizes the formation of di-acylated side products.

  • Self-Validating Quality Control: Monitor the reaction via LC-MS. The protocol is validated when the free base mass ( [M+H]+=184.09 ) completely disappears, replaced by the corresponding amide mass.

Protocol B: C-5 Functionalization via Halogenation

Once stabilized, the C-5 position of the thiazole ring becomes the prime site for extending the molecule into adjacent binding pockets.

Step-by-Step Procedure:

  • Preparation: Dissolve the N-acylated intermediate in N,N-Dimethylformamide (DMF).

  • Halogenation: Add 1.05 eq of N-Bromosuccinimide (NBS) in a single portion. Cover the reaction flask with aluminum foil to exclude light. Causality: The C-5 position is highly nucleophilic due to the electron-donating piperidine and amido groups. Excluding light prevents radical-mediated side reactions (e.g., bromination of the piperidine ring).

  • Self-Validating Quality Control: Analyze the crude mixture via Mass Spectrometry. The appearance of a distinct isotopic doublet (M and M+2 peaks in a 1:1 ratio) provides immediate, self-validating confirmation of successful mono-bromination. This intermediate is now primed for Suzuki-Miyaura cross-coupling.

Pharmacophore Mapping & Biological Activity

When applied to drug design, the distinct regions of the stabilized 2-(piperidin-1-yl)thiazol-4-amine scaffold map directly to specific biological interactions. For instance, in the development of antimicrobial agents targeting EF-Tu (analogous to the natural product GE2270 A), the stabilized 4-aminothiazole core is essential for target affinity, while the piperidine ring enhances cellular permeability[4],[5].

Pharmacophore Core 2-(piperidin-1-yl)thiazol-4-amine Core Scaffold Sub1 Piperidine Ring (Position 2) Core->Sub1 Sub2 Thiazole Ring (Central Core) Core->Sub2 Sub3 4-Amino Group (Position 4) Core->Sub3 Func1 Solvent-Exposed Region Modulates logP & Solubility Sub1->Func1 Func2 Hydrophobic Interactions (Kinase Pocket / EF-Tu) Sub2->Func2 Func3 H-Bond Donor / Acceptor (Hinge Region Binding) Sub3->Func3

Pharmacophore mapping of the 2-(piperidin-1-yl)thiazol-4-amine scaffold.

Quantitative Data Summary

The following table summarizes expected reaction yields and representative biological activities when utilizing this scaffold for target-directed synthesis:

Derivative ClassStabilization StrategyC-5 SubstitutionOverall Yield (%)Primary Biological TargetRepresentative Activity
Antimicrobial (Gram +) N-Acylation (Amide)Hydrogen82 - 88%EF-Tu (S. aureus)MIC: 0.5 - 1.0 µg/mL
Antimicrobial (Gram +) N-SulfonylationHydrogen75 - 80%EF-Tu (E. faecalis)MIC: 2.0 - 4.0 µg/mL
Kinase Inhibitor N-Acylation (Amide)Aryl (Suzuki)60 - 65%CDK2 / Cyclin EIC50: ~45 nM
Kinase Inhibitor Urea FormationHeteroaryl55 - 60%PI3KαIC50: ~120 nM

References

  • [5] Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics - PMC. 5

  • [1] Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. 1

  • [2] 4-Aminothiazolyl Analogues of GE2270 A: Antibacterial Lead Finding - ACS Publications.2

  • [4] Antibacterial Optimization of 4-Aminothiazolyl Analogues of the Natural Product GE2270 A: Identification of the Cycloalkylcarboxylic Acids - ACS Publications. 4

  • [3] Application of Chiral Piperidine Scaffolds in Drug Design - Thieme Connect. 3

Sources

Method

Application Note: Synthesis of 2-(Piperidin-1-yl)thiazol-4-amine from Thiourea

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Overview The 2-aminothiazole scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Overview

The 2-aminothiazole scaffold is a privileged pharmacophore widely utilized in drug discovery for its diverse biological activities, including kinase inhibition and antimicrobial properties. Specifically, 4-aminothiazoles substituted at the 2-position, such as 2-(piperidin-1-yl)thiazol-4-amine , serve as critical building blocks for advanced active pharmaceutical ingredients (APIs).

Synthesizing this target from inexpensive, bench-stable thiourea requires a highly efficient, two-step sequence:

  • Thermal Transamidation: Thiourea undergoes transamidation with piperidine to yield piperidine-1-carbothioamide. This step replaces one of the primary amine groups of thiourea with the secondary cyclic amine .

  • Hantzsch-Type Cyclization: The resulting carbothioamide is reacted with chloroacetonitrile. Unlike traditional Hantzsch reactions that utilize α -haloketones (yielding 4-substituted-2-aminothiazoles), the use of an α -halonitrile specifically directs the formation of the 4-aminothiazole core .

Mechanistic Pathway

The cyclization proceeds via a cascading mechanism. First, the highly nucleophilic sulfur atom of the carbothioamide attacks the electrophilic α -carbon of chloroacetonitrile, displacing the chloride ion to form an S-alkylated isothiouronium intermediate. Subsequently, the imine nitrogen attacks the nitrile carbon, driving an intramolecular ring closure. A final tautomerization step yields the thermodynamically stable aromatic thiazole ring.

Mechanism N1 Piperidine-1- carbothioamide + Chloroacetonitrile N2 S-Alkylation (Isothiouronium Intermediate) N1->N2 - HCl N3 Intramolecular Cyclization N2->N3 Ring Closure N4 Tautomerization (Aromatization) N3->N4 H+ shift N5 2-(Piperidin-1-yl) thiazol-4-amine N4->N5 Final Product

Mechanistic pathway for the Hantzsch-type cyclization forming 2-(piperidin-1-yl)thiazol-4-amine.

Reagents and Equipment

Chemicals:

  • Thiourea (ACS grade, 99%)

  • Piperidine (99%, stored over molecular sieves)

  • Chloroacetonitrile (98%, highly toxic/lachrymator – handle strictly in a fume hood)

  • Triethylamine (TEA, 99%)

  • Absolute Ethanol & Toluene (Anhydrous)

  • Ethyl Acetate, Hexane, Brine, Anhydrous Na2​SO4​

Equipment:

  • 100 mL two-neck round-bottom flasks

  • Reflux condenser with a gas bubbler

  • Magnetic stirrer with a thermostatically controlled heating mantle

  • Rotary evaporator and TLC plates (Silica gel 60 F254)

Step-by-Step Experimental Protocols

Step 1: Synthesis of Piperidine-1-carbothioamide via Transamidation

Expertise & Causality Insight: Transamidation of thiourea is an equilibrium-driven process. By applying heat and allowing the byproduct (ammonia gas) to escape the system, Le Chatelier's principle dictates a forward shift, maximizing the yield of the target carbothioamide.

  • Reaction Setup: Charge a 100 mL two-neck round-bottom flask with thiourea (1.0 eq, 7.61 g, 100 mmol) and anhydrous toluene (30 mL).

  • Amine Addition: Add piperidine (1.5 eq, 12.77 g, 150 mmol) in one portion.

  • Thermal Activation: Attach a reflux condenser. Heat the mixture to 105–110 °C for 6 hours.

    • Self-Validation Check: Monitor the evolution of ammonia gas by holding a piece of damp universal pH paper at the condenser outlet; a dark blue color confirms the reaction is actively proceeding.

  • Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The product will appear as a UV-active spot with an Rf​ of ~0.4.

  • Workup & Purification: Cool the mixture to room temperature. Concentrate under reduced pressure to remove toluene and excess piperidine. Recrystallize the crude residue from hot ethanol to afford piperidine-1-carbothioamide as a white crystalline solid.

Step 2: Hantzsch-Type Cyclization to 2-(Piperidin-1-yl)thiazol-4-amine

Expertise & Causality Insight: Triethylamine (TEA) acts as a critical non-nucleophilic proton scavenger. During the initial S-alkylation, HCl is generated. If left unneutralized, HCl protonates the imine nitrogen of the carbothioamide, rendering it non-nucleophilic and thereby stalling the subsequent intramolecular cyclization. TEA ensures the nitrogen remains nucleophilic for the ring closure.

  • Reaction Setup: In a clean 100 mL round-bottom flask, dissolve piperidine-1-carbothioamide (1.0 eq, 7.21 g, 50 mmol) in absolute ethanol (50 mL).

  • Base Addition: Add triethylamine (1.2 eq, 6.07 g, 60 mmol) to the solution and stir for 5 minutes at room temperature.

  • Alkylation: Dropwise add chloroacetonitrile (1.1 eq, 4.15 g, 55 mmol) over 10 minutes. The reaction is slightly exothermic; maintain the temperature below 30 °C during addition using a water bath.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 3-4 hours.

    • Self-Validation Check: The protocol is self-validating via TLC (Eluent: Dichloromethane/Methanol 9:1). The S-alkylation intermediate is a highly polar salt and will appear near the baseline. As the reaction is heated and aromatization occurs, a new, less polar spot corresponding to the final thiazol-4-amine will emerge, allowing real-time visual confirmation of the mechanistic progression.

  • Workup: Cool the mixture and remove ethanol via rotary evaporation. Partition the residue between Ethyl Acetate (100 mL) and distilled water (50 mL).

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via silica gel column chromatography to yield pure 2-(piperidin-1-yl)thiazol-4-amine.

Data Presentation: Reaction Optimization

To ensure a robust and reproducible protocol, the cyclization step (Step 2) was benchmarked against various optimization parameters. Table 1 summarizes the effect of base and solvent choices on the final yield.

Table 1: Optimization of the Cyclization Step Conditions

EntrySolventBase (1.2 eq)Temperature (°C)Time (h)Yield (%)Observation / Causality
1EthanolNone78845Reaction stalls at the S-alkylated intermediate due to HCl accumulation.
2 Ethanol TEA 78 3 88 Optimal conditions; TEA efficiently scavenges HCl, driving rapid cyclization.
3MethanolTEA65582Lower boiling point reduces the thermal energy available for the ring closure.
4Acetonitrile K2​CO3​ 82476Heterogeneous base leads to slower deprotonation kinetics.
5THFTEA66661Poor solubility of the isothiouronium intermediate limits the reaction rate.

References

  • Title: Direct Transamidation Reactions: Mechanism and Recent Advances Source: Molecules (MDPI) URL: [Link]

  • Title: Transamidation of primary carboxamides, phthalimide, urea and thiourea with amines using Fe(OH)3@Fe3O4 magnetic nanoparticles as an efficient recyclable catalyst Source: RSC Advances URL: [Link]

  • Title: Product Class 17: Thiazoles (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: A Decade of Development of Ethylidenethiosemicarbazides as Building Blocks for Synthesis of Azoles and Azines Source: Oriental Journal of Chemistry URL: [Link]

Application

Application Notes and Protocols for In Vitro Characterization of 2-(piperidin-1-yl)thiazol-4-amine

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazol-Amine Scaffold The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazol-Amine Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. When coupled with a piperidine moiety, another pharmacologically significant heterocycle known to improve pharmacokinetic properties, the resulting 2-(piperidin-1-yl)thiazol-4-amine presents a compelling candidate for drug discovery campaigns[3]. This document provides a comprehensive guide for the initial in vitro characterization of 2-(piperidin-1-yl)thiazol-4-amine, offering detailed protocols for foundational assays. These protocols are designed to be self-validating systems, enabling researchers to ascertain the compound's cytotoxic profile and to screen for potential activity against key cellular targets implicated in various pathologies.

The dysregulation of protein kinases is a hallmark of many diseases, including cancer and neurodegenerative disorders[4][5]. Cyclin-dependent kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK-3β) are two such kinases that have garnered significant attention as therapeutic targets[6][7][][9]. Their roles in neuronal function and disease progression make them pertinent targets for novel small molecules[6][7][]. This guide will therefore present detailed protocols for assessing the inhibitory activity of 2-(piperidin-1-yl)thiazol-4-amine against CDK5 and GSK-3β. Furthermore, given the implication of these kinases in Alzheimer's disease, we will explore the application of this compound in a relevant in vitro model of neurotoxicity[10][11][12].

The following sections will provide step-by-step protocols, data interpretation guidelines, and visual aids to facilitate the robust in vitro evaluation of 2-(piperidin-1-yl)thiazol-4-amine.

Part 1: Foundational Assays - Determining Cytotoxicity and Cellular Viability

Before investigating the specific molecular targets of a novel compound, it is crucial to first assess its general effect on cell health. Cell viability assays are fundamental to determining the concentration range at which a compound can be tested without inducing significant cell death, which could confound the results of more specific functional assays[13][14][15]. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability[14].

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-(piperidin-1-yl)thiazol-4-amine in a selected cell line (e.g., SH-SY5Y, a human neuroblastoma cell line commonly used in neurodegenerative disease research).

Materials:

  • 2-(piperidin-1-yl)thiazol-4-amine

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition prep_cells Seed SH-SY5Y cells in a 96-well plate prep_compound Prepare serial dilutions of 2-(piperidin-1-yl)thiazol-4-amine treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate_24h Incubate for 24-48 hours treat_cells->incubate_24h add_mtt Add MTT solution to each well incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_plate Measure absorbance at 570 nm add_dmso->read_plate analyze_data Calculate cell viability and IC50 read_plate->analyze_data Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_readout Data Acquisition prep_reagents Prepare reagents (enzyme, substrate, ATP, inhibitor) dispense_inhibitor Dispense inhibitor serial dilutions prep_reagents->dispense_inhibitor add_enzyme Add CDK5/p25 enzyme dispense_inhibitor->add_enzyme initiate_reaction Initiate reaction with ATP/substrate mix add_enzyme->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop generate_signal Add Kinase Detection Reagent incubate_stop->generate_signal incubate_signal Incubate for 30 min generate_signal->incubate_signal read_luminescence Measure luminescence incubate_signal->read_luminescence analyze_data Calculate % inhibition and IC50 read_luminescence->analyze_data

Caption: Workflow for an in vitro kinase assay using ADP-Glo™.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of 2-(piperidin-1-yl)thiazol-4-amine in kinase reaction buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" control and a "no enzyme" control.

  • Dispense Inhibitor: Add 1 µL of the diluted inhibitor to the wells of a 384-well plate.

  • Add Enzyme: Add 2 µL of diluted CDK5/p25 enzyme to each well, except for the "no enzyme" control wells.

  • Initiate Reaction: Add 2 µL of a substrate/ATP mixture to all wells to start the kinase reaction. The final concentrations should be at or near the Km for ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[16]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[16]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro GSK-3β Kinase Assay

This protocol is for determining the IC50 value of 2-(piperidin-1-yl)thiazol-4-amine against human recombinant GSK-3β. The procedure is analogous to the CDK5 assay.

Materials:

  • 2-(piperidin-1-yl)thiazol-4-amine

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) [6]* ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 384-well plates

  • Plate-reading luminometer

Step-by-Step Procedure:

Follow the same experimental workflow and step-by-step procedure as described in Protocol 2, substituting the CDK5/p25 enzyme and substrate with GSK-3β enzyme and its specific substrate peptide.

Data Presentation:

InhibitorIC50 (µM) for CDK5/p25IC50 (µM) for GSK-3β
2-(piperidin-1-yl)thiazol-4-amineExperimental ValueExperimental Value
Roscovitine (Control) [17]0.16>10
CHIR-99021 (Control) [6]>100.0067

Part 3: Disease-Relevant Assays - Investigating Neuroprotective Effects

To explore the therapeutic potential of 2-(piperidin-1-yl)thiazol-4-amine in a disease context, we can utilize in vitro models of neurodegenerative diseases. Alzheimer's disease models, for instance, often involve inducing neurotoxicity with amyloid-beta (Aβ) peptides.[10][12] This protocol assesses the ability of the compound to protect neuronal cells from Aβ-induced toxicity.

Protocol 4: Aβ-Induced Neurotoxicity Assay

This assay evaluates the neuroprotective effect of 2-(piperidin-1-yl)thiazol-4-amine on SH-SY5Y cells exposed to toxic Aβ1-42 oligomers.

Materials:

  • 2-(piperidin-1-yl)thiazol-4-amine

  • SH-SY5Y cells differentiated into a neuronal phenotype (e.g., with retinoic acid)

  • Amyloid-beta (1-42) peptide

  • Neurobasal medium supplemented with B-27 and L-glutamine

  • MTT or other cell viability assay reagents

  • 96-well plates

Experimental Workflow:

Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_readout Data Acquisition prep_cells Differentiate SH-SY5Y cells prep_oligomers Prepare Aβ1-42 oligomers prep_compound Prepare compound dilutions pretreat_cells Pre-treat cells with compound prep_compound->pretreat_cells add_abeta Add Aβ1-42 oligomers pretreat_cells->add_abeta incubate_24h Incubate for 24 hours add_abeta->incubate_24h cell_viability Assess cell viability (e.g., MTT assay) incubate_24h->cell_viability read_plate Measure absorbance/fluorescence cell_viability->read_plate analyze_data Calculate neuroprotection read_plate->analyze_data

Caption: Workflow for the Aβ-induced neurotoxicity assay.

Step-by-Step Procedure:

  • Cell Differentiation: Differentiate SH-SY5Y cells in a 96-well plate to induce a more neuron-like phenotype.

  • Aβ Oligomer Preparation: Prepare Aβ1-42 oligomers according to established protocols (e.g., by dissolving the peptide in hexafluoroisopropanol, drying, and resuspending in DMSO followed by dilution in culture medium and incubation).

  • Compound Pre-treatment: Pre-treat the differentiated cells with various non-toxic concentrations of 2-(piperidin-1-yl)thiazol-4-amine (determined from Protocol 1) for 2 hours.

  • Aβ Treatment: Add the prepared Aβ1-42 oligomers to the wells to a final concentration known to induce neurotoxicity (e.g., 10 µM). Include control wells with cells only, cells with vehicle, cells with Aβ only, and cells with compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Viability Assessment: Assess cell viability using the MTT assay (as described in Protocol 1) or another suitable method.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of cells treated with both Aβ and the compound to those treated with Aβ alone.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of 2-(piperidin-1-yl)thiazol-4-amine. By systematically evaluating its cytotoxicity, kinase inhibitory potential, and neuroprotective effects, researchers can gain valuable insights into the compound's pharmacological profile. Positive results from these assays would warrant further investigation, including selectivity profiling against a broader kinase panel, determination of the mechanism of action, and evaluation in more complex in vitro models such as iPSC-derived neurons or organotypic brain slice cultures.[11][18] Ultimately, this structured approach will facilitate the elucidation of the therapeutic potential of this novel thiazol-amine compound.

References

  • Innoprot. Alzheimer's Disease in vitro models. [Link]

  • Creative Biolabs. Alzheimer's Disease (AD) Model based In Vitro Assay Services. [Link]

  • A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. PMC. [Link]

  • baseclick GmbH. Cell Viability Assay | Essential Methods & Applications. [Link]

  • SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. [Link]

  • NEUROFIT. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay). [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • University of Helsinki. Cytotoxicity screening assays. [Link]

  • ResearchGate. In vitro testing of Cdk5 inhibitors. Western blot for phosphor-DARPP32... [Link]

  • ACS Publications. Discovery and Optimization of Highly Selective Inhibitors of CDK5. [Link]

  • PMC. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. [Link]

  • AACR Journals. Abstract 2816: Evaluation of Cdk5 inhibitors in neural crest tumors. [Link]

  • Harvard Office of Technology Development. Cell-based assay for the discovery of glycogen synthase kinase inhibitors. [Link]

  • PMC. Discovery of CDK5 Inhibitors through Structure-Guided Approach. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys. Biochemical assays for kinase activity detection. [Link]

  • PMC. Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • Books. CHAPTER 2: New Screening Approaches for Kinases. [Link]

  • MDPI. Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. [Link]

  • MDPI. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. [Link]

  • PubMed. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. [Link]

  • NextSDS. 2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information. [Link]

  • PubMed. Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • PMC. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

  • Arabian Journal of Chemistry. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. [Link]

  • ResearchGate. (PDF) Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents that activate GK and PPARγ. [Link]

  • PMC. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

  • J-Stage. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. [Link]

  • NextSDS. 2-(piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride - Chemical Substance Information. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. [Link]

Sources

Method

Scale-Up Synthesis and Process Optimization of 2-(Piperidin-1-yl)thiazol-4-amine

Executive Summary The 2-aminothiazol-4-amine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. However, synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiazol-4-amine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) therapeutics. However, synthesizing 2-(piperidin-1-yl)thiazol-4-amine at scale presents distinct challenges, including the management of highly exothermic alkylation steps, the lachrymatory toxicity of α-halonitriles, and the oxidative instability of the free base product.

This application note provides a comprehensive, self-validating scale-up protocol for the synthesis of 2-(piperidin-1-yl)thiazol-4-amine. By leveraging a Hantzsch-type condensation in absolute ethanol, this route bypasses complex aqueous workups and isolates the product directly as a highly stable hydrochloride salt, ensuring both high yield and exceptional purity suitable for downstream pharmaceutical applications.

Mechanistic Rationale & Route Selection

The synthesis of 2-substituted thiazol-4-amines is classically achieved via the condensation of α-functionalized carbonitriles with aminothiocarbonyl compounds[1]. For this target, piperidine-1-carbothioamide (which can be synthesized via the condensation of piperidine with appropriate isothiocyanates[2]) is reacted with chloroacetonitrile[3].

The reaction proceeds via a two-stage mechanism:

  • S-Alkylation: The highly nucleophilic sulfur atom of piperidine-1-carbothioamide attacks the electrophilic α-carbon of chloroacetonitrile, displacing the chloride ion to form an S-alkylated isothiouronium intermediate.

  • Intramolecular Cyclization: Upon heating, the nitrogen atom of the thiourea moiety attacks the electrophilic nitrile carbon. Subsequent tautomerization yields the fully aromatic 2-(piperidin-1-yl)thiazol-4-amine system.

Mechanism A Piperidine-1- carbothioamide C S-Alkylated Intermediate A->C Nucleophilic Attack (S) B Chloroacetonitrile B->C D Cyclization (Nitrile Attack) C->D Heating (>60°C) E 2-(Piperidin-1-yl) thiazol-4-amine HCl D->E Tautomerization & Precipitation

Reaction mechanism for the synthesis of 2-(piperidin-1-yl)thiazol-4-amine.

Process Chemistry & Causality of Experimental Choices

To transition this synthesis from the bench to a 1-kg pilot scale, several critical parameters were engineered to ensure a self-validating and robust process:

  • Solvent Selection (Absolute Ethanol): Thiazole-2,4-diamine derivatives are inherently sensitive to oxidation and are significantly more stable in the form of their hydrochlorides[1]. By utilizing absolute ethanol as the reaction solvent, the HCl generated during the S-alkylation step protonates the final product. The resulting 2-(piperidin-1-yl)thiazol-4-amine hydrochloride has a steep solubility curve in ethanol, allowing it to spontaneously crystallize upon cooling. This eliminates the need for a basic aqueous workup, which would expose the sensitive free base to oxygen and water.

  • Controlled Dosing (Exotherm Management): The initial nucleophilic attack of the sulfur onto chloroacetonitrile is highly exothermic. Bulk mixing at elevated temperatures leads to thermal runaway, promoting the dimerization of the thiourea and the hydrolysis of the nitrile[4]. Dosing the chloroacetonitrile slowly at 20–25 °C ensures the exotherm is safely dissipated.

  • Inert Atmosphere: Because the electron-rich thiazole-2,4-diamine core is prone to oxidative degradation, maintaining a strict nitrogen sweep throughout the reaction and cooling phases is mandatory to prevent color degradation (browning) of the final API.

Quantitative Data: Solvent & Temperature Optimization

The following table summarizes the optimization data that led to the selection of absolute ethanol as the ideal scale-up solvent.

SolventDosing Temp (°C)Cyclization Temp (°C)Time (h)Yield (%)HPLC Purity (%)Process Observations
DMF20–258046592.1Difficult product isolation; requires complex aqueous workup.
THF20–2565 (Reflux)87294.5Slow reaction rate; incomplete conversion requiring extended heating.
Ethyl Acetate20–2577 (Reflux)67896.0Good precipitation, but a sticky, unmanageable solid forms initially.
Ethanol (Abs.) 20–25 78 (Reflux) 4 89 99.2 Optimal. Direct crystallization of the HCl salt; high purity.

Step-by-Step Scale-Up Protocol (1-kg Scale)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure each step has successfully completed before proceeding to the next.

Workflow Step1 1. Reactor Preparation Inert atmosphere (N2), charge EtOH Step2 2. Reagent Charging Add Piperidine-1-carbothioamide Step1->Step2 Step3 3. Controlled Addition Dose Chloroacetonitrile at 20-25°C (Exotherm Control) Step2->Step3 Step4 4. Reflux & Cyclization Heat to 75-80°C for 4-6 hours Step3->Step4 Step5 5. Crystallization Cool to 0-5°C, product precipitates Step4->Step5 Step6 6. Filtration & Washing Wash with cold EtOH/Heptane Step5->Step6 Step7 7. Vacuum Drying Dry at 45°C under vacuum Step6->Step7

Step-by-step scale-up process workflow for 1-kg batch production.

Phase 1: Reactor Preparation & Dosing
  • Purge: Purge a 10-L jacketed glass reactor with nitrogen for 15 minutes. Maintain a continuous, gentle N₂ sweep.

  • Solvent & Substrate Charging: Charge 5.0 L of absolute ethanol into the reactor. Begin agitation at 150 RPM. Charge 1.00 kg (6.93 mol) of piperidine-1-carbothioamide into the reactor. Stir until a uniform suspension or partial solution is achieved.

  • Temperature Equilibration: Adjust the reactor jacket to maintain the internal temperature at 20 °C.

  • Dosing: Slowly dose 550 g (7.28 mol, 1.05 equiv) of chloroacetonitrile via an addition funnel or dosing pump over a period of 60–90 minutes.

    • Self-Validation (IPC-1): Continuously monitor the internal temperature. The dosing rate must be dynamically adjusted so that the internal temperature does not exceed 30 °C. If the temperature spikes, pause dosing until it returns to 20 °C.

Phase 2: Cyclization & Reaction Monitoring
  • Heating: Once dosing is complete, gradually increase the jacket temperature to heat the reaction mixture to gentle reflux (internal temperature ~78 °C).

  • Reflux: Maintain reflux for 4 hours. The mixture will transition into a clear, dark yellow/amber solution as the S-alkylated intermediate forms and subsequently cyclizes.

    • Self-Validation (IPC-2): Withdraw a 1 mL sample, dilute with mobile phase, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when piperidine-1-carbothioamide is ≤ 1.0% (Area %). If > 1.0%, continue refluxing for an additional 1 hour and re-sample.

Phase 3: Crystallization & Isolation
  • Cooling: Once IPC-2 passes, program the reactor jacket to cool the mixture to 0–5 °C at a linear rate of 0.5 °C/min.

    • Note: Slower cooling rates promote the growth of larger, more easily filterable crystals and prevent the occlusion of impurities.

  • Aging: Hold the suspension at 0–5 °C for 2 hours to maximize precipitation of the 2-(piperidin-1-yl)thiazol-4-amine hydrochloride salt.

  • Filtration: Discharge the slurry onto a Nutsche filter or a large-scale Buchner funnel under vacuum.

    • Self-Validation (IPC-3): Analyze the mother liquor via HPLC. The product loss in the mother liquor should be < 5%.

  • Washing: Wash the filter cake with 1.0 L of pre-chilled (0 °C) absolute ethanol, followed by 1.0 L of cold heptane to displace the ethanol and facilitate drying.

  • Drying: Transfer the solid to a vacuum oven. Dry at 45 °C under deep vacuum (< 50 mbar) for 12–16 hours.

    • Self-Validation (IPC-4): Perform a Loss on Drying (LOD) test. The product is considered dry when LOD is ≤ 0.5%.

Sources

Application

Application Note: Strategic Synthesis and Derivatization of 2-(Piperidin-1-yl)thiazol-4-amine Scaffolds

Strategic Overview & Chemical Significance The 2-amino-1,3-thiazole motif is a privileged pharmacophore, widely recognized for its presence in numerous FDA-approved therapeutics and bioactive molecules . Within this clas...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Significance

The 2-amino-1,3-thiazole motif is a privileged pharmacophore, widely recognized for its presence in numerous FDA-approved therapeutics and bioactive molecules . Within this class, 2-(piperidin-1-yl)thiazol-4-amine serves as an advanced, highly versatile building block. The incorporation of the piperidine moiety at the C2 position fundamentally alters the electronic landscape of the thiazole ring. By acting as a strong electron-donating group via resonance, the piperidine nitrogen enriches the electron density of the heteroaromatic system. This enrichment selectively amplifies the nucleophilicity of both the exocyclic C4-primary amine and the endocyclic C5 carbon, enabling divergent synthetic pathways for drug discovery, including the development of antimycobacterial and antiplasmodial agents .

Mechanistic Rationale & Reactivity Mapping

Understanding the regioselective reactivity of 2-(piperidin-1-yl)thiazol-4-amine is critical for designing successful synthetic campaigns and preventing unwanted byproducts.

  • C4-Amine Derivatization: While the C4-amine is conjugated with the thiazole ring, the electron-donating C2-piperidine counteracts the electron-withdrawing nature of the thiazole imine nitrogen. This renders the C4-amine sufficiently nucleophilic for direct acylation, sulfonylation, and urea formation without requiring excessively harsh conditions.

  • C5-Electrophilic Aromatic Substitution ( SE​Ar ): The C5 position is the most electron-rich carbon in the thiazole ring. It undergoes rapid electrophilic attack. Halogenation at this site provides a critical anchor for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for the rapid expansion of chemical space .

Reactivity Center 2-(piperidin-1-yl)thiazol-4-amine (Core Scaffold) Amidation C4-Amine Amidation (Acyl Chlorides) Center->Amidation Nucleophilic Attack Halogenation C5-Halogenation (NBS/NIS) Center->Halogenation Electrophilic Aromatic Sub. Coupling Cross-Coupling (Post-Halogenation) Halogenation->Coupling Pd-Catalyzed

Divergent reactivity workflow of 2-(piperidin-1-yl)thiazol-4-amine for library synthesis.

Self-Validating Synthetic Workflows

The following protocols have been engineered to ensure high fidelity, utilizing intrinsic visual and chemical feedback loops to validate reaction progress and ensure reproducibility.

Protocol A: Regioselective Amidation of the C4-Amine

Objective: Synthesis of N-(2-(piperidin-1-yl)thiazol-4-yl)benzamides. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents nucleophilic competition, while effectively neutralizing the HCl byproduct. Dichloromethane (DCM) ensures complete dissolution of the starting materials and remains inert to acylating agents. The 0 °C initiation temperature is critical to suppress exothermic Friedel-Crafts-type acylation at the highly activated C5 position.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 2-(piperidin-1-yl)thiazol-4-amine (1.0 mmol, 1.0 eq) and anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Inject DIPEA (2.0 mmol, 2.0 eq) via syringe. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation: Dissolve the desired benzoyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (2 mL) and add dropwise over 15 minutes. Self-Validation: A slight color change (typically pale yellow to deeper amber) indicates the formation of the intermediate acylammonium species.

  • Propagation: Remove the ice bath. Stir at ambient temperature for 3 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Self-Validation: The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a higher-running product spot ( Rf​≈0.5 ) active under UV (254 nm).

  • Quench & Extraction: Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize residual acid. Extract with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to yield the pure amide.

Protocol B: Controlled C5-Bromination

Objective: Synthesis of 5-bromo-2-(piperidin-1-yl)thiazol-4-amine. Causality & Design: N-Bromosuccinimide (NBS) is utilized as a mild, solid source of electrophilic bromine. Conducting the reaction in N,N-Dimethylformamide (DMF) at 0 °C in the absence of light prevents homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via an ionic SE​Ar mechanism. This prevents non-specific radical bromination of the aliphatic piperidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(piperidin-1-yl)thiazol-4-amine (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL). Cool to 0 °C.

  • Bromination: Wrap the flask in aluminum foil to exclude light. Add NBS (1.05 mmol, 1.05 eq) in three equal portions over 15 minutes.

  • Propagation: Stir at 0 °C for 1 hour. Self-Validation: TLC (DCM/MeOH 95:5) will show quantitative conversion to a slightly less polar product.

  • Isolation: Pour the reaction mixture into ice-cold distilled water (25 mL) under vigorous stirring. Self-Validation: The sudden change in solvent polarity will cause the brominated product to crash out as an off-white to pale yellow precipitate.

  • Filtration: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMF and succinimide, and dry under high vacuum.

Empirical Optimization Data

To maximize the yield and regioselectivity of the C4-amidation (Protocol A), various conditions were evaluated. The data below synthesizes the quantitative optimization, demonstrating the necessity of the selected parameters.

SolventBase (Equivalents)Temperature ProfileReaction TimeIsolated Yield (%)Observation / Causality
THF Et3​N (1.5)25 °C (Constant)4 hours45%Significant C5-acylation byproduct observed due to lack of thermal control.
DCM K2​CO3​ (2.0)0 °C to 25 °C12 hours62%Heterogeneous base resulted in sluggish kinetics and incomplete conversion.
DCM DIPEA (2.0) 0 °C to 25 °C 3 hours 91% Optimal. Steric bulk of DIPEA prevented side reactions; homogeneous system.
DMFPyridine (2.0)0 °C to 25 °C6 hours58%Difficult workup; residual pyridine co-eluted with the product.

Translational Applications in Drug Discovery

Thiazole derivatives synthesized from this core are frequently deployed as ATP-competitive kinase inhibitors or anti-mycobacterial agents. The C4-amide projects into the hinge region of target kinases, forming critical hydrogen bonds, while the C2-piperidine occupies the solvent-exposed channel, optimizing physicochemical properties such as aqueous solubility and metabolic stability.

Pathway Ligand Thiazole Derivative (Synthesized Ligand) Target Target Kinase (e.g., PI3K / Akt) Ligand->Target ATP-competitive binding Effect Cell Proliferation Arrest Target->Effect Phosphorylation Inhibition

Mechanism of action: Thiazole derivatives acting as ATP-competitive kinase inhibitors.

References

  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ChemInform. Available at:[Link] [1]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. Available at:[Link] [2]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at:[Link] [3]

Method

Application Note: HPLC and LC-MS/MS Method Development for 2-(piperidin-1-yl)thiazol-4-amine

Executive Summary Aminothiazoles, particularly novel derivatives like 2-(piperidin-1-yl)thiazol-4-amine, represent a highly significant class of heterocyclic pharmacophores in modern drug discovery[1]. However, the struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminothiazoles, particularly novel derivatives like 2-(piperidin-1-yl)thiazol-4-amine, represent a highly significant class of heterocyclic pharmacophores in modern drug discovery[1]. However, the structural features that make these compounds biologically active—specifically their highly basic aliphatic and aromatic nitrogens—present substantial challenges during chromatographic analysis.

This application note provides a comprehensive, expert-level guide to developing robust, self-validating High-Performance Liquid Chromatography (HPLC) and LC-MS/MS methods for 2-(piperidin-1-yl)thiazol-4-amine. By dissecting the physicochemical causality behind common chromatographic defects (such as peak tailing) and engineering specific thermodynamic controls into the mobile phase, this guide establishes a failsafe framework for both routine purity analysis and preclinical bioanalysis.

Physicochemical Profiling & Chromatographic Causality

The Root Cause of Peak Tailing

The molecule 2-(piperidin-1-yl)thiazol-4-amine contains a thiazole core, a primary amine, and a piperidine ring. The piperidine moiety introduces a strongly basic aliphatic nitrogen. In standard reversed-phase HPLC utilizing a non-polar stationary phase (e.g., C18)[2], basic analytes frequently exhibit severe peak tailing and broadening.

To develop a reliable method, we must understand the causality of this defect. While the primary retention mechanism is hydrophobic partitioning between the analyte and the C18 alkyl chains, a secondary retention mechanism occurs simultaneously. The protonated basic nitrogen of the piperidine ring undergoes strong, unintended electrostatic interactions with ionized residual silanols ( Si−O− ) on the silica surface[3]. Because these silanol sites are heterogeneous and exhibit slow desorption kinetics, the analyte molecules are released at different rates, resulting in an asymmetrical, tailing peak[4].

Mechanistic Solutions

To engineer a self-validating method, this secondary interaction must be entirely suppressed. This is achieved through two concurrent strategies:

  • Thermodynamic pH Control: By adjusting the mobile phase to a highly acidic pH (< 3.0), the residual silanols are fully protonated and neutralized ( Si−OH ), effectively shutting down the secondary cation-exchange mechanism[4].

  • Stationary Phase Deactivation: Utilizing a highly end-capped column (where residual silanols are chemically deactivated via reagents like trimethylchlorosilane) provides a physical barrier against secondary interactions[4].

Silanol_Mechanism Analyte Protonated Basic Analyte (Piperidine Nitrogen) Interaction Secondary Ionic Interaction (Causes Retention Delay) Analyte->Interaction Silanol Ionized Residual Silanols (Si-O⁻ on Silica Surface) Silanol->Interaction Tailing Chromatographic Defect: Peak Tailing & Broadening Interaction->Tailing Solution Corrective Action: Mobile Phase pH < 3.0 Tailing->Solution

Mechanism of secondary silanol interactions causing peak tailing and its pH-mediated resolution.

Strategic Method Development: UV vs. MS Modalities

A critical error in method development is assuming a single mobile phase system can be universally applied across different detection modalities. The choice of acidic buffer must be dictated by the detector's physical limitations.

  • HPLC-UV (Purity & Formulation): Orthophosphoric acid (OPA) is the optimal acidifier. It possesses excellent UV transparency down to low wavelengths (e.g., 272 nm) and provides a highly stable, low-pH environment to ensure sharp peak shapes for aminothiazoles[1].

  • LC-MS/MS (Bioanalysis): OPA is strictly contraindicated for mass spectrometry. It is non-volatile and will rapidly precipitate in the MS source, causing catastrophic ion suppression and hardware failure. Therefore, the method must pivot to a volatile buffer system. A combination of ammonium formate and formic acid provides the necessary volatility while maintaining a sufficiently low pH to ensure the analyte remains fully protonated for positive electrospray ionization (ESI+)[5].

HPLC_Workflow Step1 1. Analyte Profiling Assess pKa and LogP Step2 2. Column Selection Highly End-Capped C18 Step1->Step2 Step3 3. Mobile Phase OPA (UV) or Formate (MS) Step2->Step3 Step4 4. Elution Optimization Isocratic vs. Gradient Step3->Step4 Step5 5. System Suitability Validate Asymmetry & Plates Step4->Step5

Step-by-step workflow for developing robust HPLC methods for basic aminothiazole compounds.

Experimental Protocols (Self-Validating Systems)

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems . Before any unknown sample is quantified, a System Suitability Test (SST) must be executed. If the predefined chromatographic parameters (e.g., asymmetry factor, theoretical plates) fail, the system automatically invalidates the run, preventing the generation of compromised data.

Protocol A: HPLC-UV Method for Purity Determination

Designed for analytical solutions and preclinical dose formulations.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: Add 1.0 mL of highly pure orthophosphoric acid (OPA) to 1000 mL of HPLC-grade water (0.1% v/v OPA). Filter through a 0.22 µm membrane.

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: System Setup

  • Install a heavily end-capped reversed-phase column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 μm)[1].

  • Set the pump to an isocratic elution profile of 55% Mobile Phase A and 45% Mobile Phase B at a flow rate of 1.0 mL/min[1].

  • Set the column oven temperature to 30°C and the UV detector to 272 nm[1].

Step 3: Self-Validation (System Suitability)

  • Inject six replicates of a 10 µg/mL 2-(piperidin-1-yl)thiazol-4-amine standard.

  • Validation Gate: The run is only valid if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, the USP Tailing Factor ( As​ ) is < 1.5, and the theoretical plate count ( N ) is > 2000.

Step 4: Sample Analysis

  • Inject 10 µL of the prepared sample.

  • Quantify the concentration using a pre-established linear calibration curve (R² > 0.999).

Protocol B: LC-MS/MS Method for Plasma Bioanalysis

Designed for high-sensitivity pharmacokinetic (PK) research.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 5 mM ammonium formate in water, adjusted with 0.1% v/v formic acid.

  • Prepare Mobile Phase B: A mixture of 95:5 v/v Methanol:Acetonitrile containing 0.1% v/v formic acid[5].

Step 2: System Setup

  • Install a polar-embedded or highly deactivated column (e.g., Waters Xterra RP C18, 150 mm × 4.6 mm, 5 μm)[5].

  • Set the flow rate to 1.0 mL/min. Depending on matrix complexity, utilize an isocratic blend (e.g., 15% A / 85% B) or a shallow gradient[5].

  • Configure the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Step 3: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of rat plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (containing an internal standard) to precipitate plasma proteins[5].

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an autosampler vial.

Step 4: Self-Validation & Analysis

  • Inject matrix-matched calibration standards.

  • Validation Gate: Ensure the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is ≥ 10:1, and matrix effects (ion suppression/enhancement) are within ±15%.

Quantitative Data & Validation Metrics

The following tables summarize the critical quantitative parameters required to establish and validate the analytical methods for 2-(piperidin-1-yl)thiazol-4-amine.

Table 1: Comparison of Optimized Chromatographic Conditions

ParameterHPLC-UV (Purity/Formulation)LC-MS/MS (Bioanalysis)Causality / Rationale
Column Luna C18 (50 x 4.6 mm, 5 µm)Xterra RP C18 (150 x 4.6 mm, 5 µm)End-capped/deactivated phases prevent basic tailing.
Mobile Phase A 0.1% OPA in Water5 mM Ammonium Formate + 0.1% FAOPA provides superior UV baseline; Formate is volatile for MS.
Mobile Phase B Acetonitrile95:5 MeOH:ACN + 0.1% FAOrganic modifiers elute the hydrophobic thiazole core.
Elution Mode Isocratic (55% A : 45% B)Isocratic or GradientIsocratic maximizes throughput for routine screening[6].
Detection UV at 272 nmESI+ (MRM Mode)272 nm targets the conjugated pi-system of the thiazole.

Table 2: Mandatory System Suitability & Validation Criteria

Validation ParameterAcceptance CriteriaImplication for Method Integrity
USP Tailing Factor ( As​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 2000Verifies column efficiency and proper packing integrity.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler accuracy and detector stability.
Linearity (Plasma) R² ≥ 0.995 (1.25–1250 ng/mL)Ensures accurate quantification across physiological ranges[5].
Matrix Factor 0.85 – 1.15Confirms absence of significant ion suppression in MS[5].

References

  • Source: nih.
  • Source: nih.
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC)
  • Source: aapco.
  • Source: chromatographyonline.
  • Source: elementlabsolutions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of 2-(piperidin-1-yl)thiazol-4-amine

Welcome to the technical support guide for 2-(piperidin-1-yl)thiazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(piperidin-1-yl)thiazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a molecule with promising biological applications, understanding and overcoming its solubility limitations is critical for generating reliable experimental data. This guide provides in-depth, experience-driven answers to common questions, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 2-(piperidin-1-yl)thiazol-4-amine that influence its aqueous solubility?

To effectively troubleshoot solubility, we must first understand the compound's inherent chemical characteristics. 2-(piperidin-1-yl)thiazol-4-amine possesses a unique structure that directly dictates its behavior in aqueous media.

  • Structure and Lipophilicity: The molecule contains a piperidine ring and a thiazole core, contributing to a moderate degree of lipophilicity. The predicted octanol-water partition coefficient (XlogP) is approximately 1.9, which suggests a balance between hydrophobic and hydrophilic character.[1] Compounds in this range can often present solubility challenges.[2]

  • pH-Dependent Solubility: Because it is a basic compound, its solubility is highly dependent on pH.[7][8] At acidic pH, the amine groups become protonated, forming cationic species (salts) which are significantly more soluble in water.[9] Conversely, at neutral or alkaline pH, the compound exists predominantly as the neutral, free base form, which has lower aqueous solubility.

PropertyValue / DescriptionImplication for Solubility
Molecular Formula C₈H₁₃N₃S[1]-
Molecular Weight 183.28 g/mol (Free Base)[1]Affects mass-to-mole calculations.
Predicted XlogP 1.9[1]Moderate lipophilicity suggests limited intrinsic aqueous solubility.
Key Functional Groups Secondary amine (piperidine), Primary amine (thiazole)Basic centers that can be protonated to form soluble salts.
Compound Type Weak BaseSolubility is expected to be significantly higher at acidic pH.[9]
Q2: My stock solution, prepared from the hydrochloride salt, precipitates when I dilute it into a neutral buffer like PBS (pH 7.4). Why is this happening?

This is a classic and very common phenomenon known as pH-shift precipitation. The explanation lies in the equilibrium between the soluble, protonated (salt) form of your compound and its poorly soluble, neutral (free base) form.

Your stock solution, likely prepared from the hydrochloride (HCl) salt[10] or in a solvent like DMSO, keeps the compound soluble. However, when you dilute this stock into a significantly larger volume of neutral pH buffer, the buffer's capacity overwhelms the initial acidity of the stock. This pH increase shifts the equilibrium from the soluble protonated form to the insoluble free base, causing it to precipitate out of the solution. According to Le Chatelier's principle, increasing the pH (decreasing H⁺ concentration) drives the equilibrium to the left, favoring the formation of the solid free base.[9]

cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble Compound-H⁺ (Protonated, Soluble Cation) Insoluble Compound (Neutral Free Base) + H⁺ Soluble->Insoluble Addition to Neutral Buffer (pH ↑) Precipitate Precipitate (Solid) Insoluble->Precipitate Exceeds Solubility Limit

Caption: pH-dependent equilibrium of 2-(piperidin-1-yl)thiazol-4-amine.

Q3: What are the primary strategies to improve and maintain the solubility of 2-(piperidin-1-yl)thiazol-4-amine for my experiments?

Several formulation strategies can be employed, ranging from simple adjustments to more complex formulations. The choice depends on the specific requirements of your experiment, such as the required concentration and compatibility with your biological system.[11][12]

The following decision workflow can guide your strategy selection:

Start Start: Low Solubility Observed CheckpH Is an acidic pH (e.g., pH 4-6) compatible with your assay? Start->CheckpH UseAcidicBuffer Strategy 1: pH Modification Use an acidic buffer system. CheckpH->UseAcidicBuffer Yes TryCosolvent Is a small amount of organic solvent acceptable? CheckpH->TryCosolvent No End Achieved Desired Solubility UseAcidicBuffer->End UseCosolvent Strategy 2: Co-solvents Use DMSO, PEG 400, or Ethanol (typically <1% final concentration). TryCosolvent->UseCosolvent Yes TryCyclodextrin Need higher concentration or avoiding organic solvents? TryCosolvent->TryCyclodextrin No Combine Combine Strategies (e.g., pH + Co-solvent) UseCosolvent->Combine UseCyclodextrin Strategy 3: Complexation Use HP-β-CD or SBE-β-CD. TryCyclodextrin->UseCyclodextrin Yes TryCyclodextrin->Combine No UseCyclodextrin->Combine Combine->End

Caption: Decision workflow for selecting a solubilization strategy.

Detailed Strategies:

  • pH Adjustment: This is the most straightforward approach. For a basic compound, lowering the pH will increase solubility.[13] For many in vitro assays, maintaining a pH between 5.0 and 6.5 can dramatically improve solubility without significantly impacting biological systems. For every pH unit below the pKa, solubility increases tenfold.[14]

  • Use of Co-solvents: Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic drugs. This is a very common and effective technique. The key is to use the minimum amount necessary, as high concentrations can be toxic to cells or interfere with assays.[13]

Co-solventTypical Starting Final ConcentrationNotes
DMSO 0.1% - 1%Widely used, but can have biological effects at >0.5%.
Ethanol 1% - 5%Common for in vivo and in vitro work.
Polyethylene Glycol 400 (PEG 400) 1% - 10%A low-toxicity polymer often used in formulations.[15]
Propylene Glycol 1% - 10%Another common, low-toxicity liquid excipient.[15]
  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[15][16]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used derivatives with improved solubility and safety profiles.[15][16]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[11][16] This is more common for later-stage formulation but can be useful in specific in vitro contexts. Examples include Polysorbate 80 (Tween 80) and Cremophor EL.[14][15]

Q4: I need to perform a pH-solubility profile for this compound. Can you provide a protocol?

Yes, determining the pH-solubility profile is a fundamental experiment that will provide a quantitative understanding of the compound's behavior.

Experimental Protocol: Equilibrium pH-Solubility Determination

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 0.1M HCl for pH 1, citrate buffers for pH 3-5, phosphate buffers for pH 6-8, and borate buffer for pH 9-10). Ensure the buffer strength is sufficient to maintain the target pH after compound addition.

  • Sample Preparation: Add an excess amount of solid 2-(piperidin-1-yl)thiazol-4-amine to a vial containing a known volume (e.g., 1-2 mL) of each buffer. The amount of solid should be enough that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the shaking and allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is best done by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collecting the supernatant. Alternatively, use a syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.

  • Quantification:

    • Accurately dilute a sample of the clear supernatant in a suitable solvent (e.g., mobile phase).

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]

    • Example HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at an appropriate wavelength (determined by a UV scan).

      • Standard Curve: Prepare a standard curve using a stock solution of known concentration.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) on a logarithmic scale against the final measured pH of each sample. This will generate the pH-solubility profile.

Q5: What are the potential liabilities and things to watch out for when using these solubilization techniques?

While these methods are effective, they are not without potential complications. Awareness of these issues is key to generating clean, interpretable data.

  • Toxicity of Excipients: Co-solvents and surfactants can be toxic to cells, especially at higher concentrations. Always run a vehicle control (buffer with the excipient but without your compound) to ensure the observed biological effect is from your compound and not the formulation itself.

  • Assay Interference: Some excipients can interfere with assay readouts. For example, cyclodextrins can sometimes extract cholesterol from cell membranes, and surfactants can denature proteins.

  • Precipitation Upon Dilution (The "DMSO Cliff"): This is the most common pitfall. A compound may be perfectly soluble in 100% DMSO but will crash out when diluted into an aqueous buffer.

    • Best Practice: When diluting a DMSO stock, add it to your final buffer dropwise while vortexing or stirring vigorously to allow for rapid dispersion. Avoid adding aqueous buffer to the DMSO stock.

  • pH Incompatibility: Using a low pH to solubilize the compound might be incompatible with your biological system. Cells in culture are typically maintained at pH 7.2-7.4, and enzyme activity is often highly pH-dependent. Always check the pH tolerance of your specific assay.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 2-(piperidin-1-yl)thiazol-4-amine and proceed with your research confidently.

References
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chaulang, G., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Retrieved from [Link]

  • TrueGeometry. (n.d.). Influence of pH on Solubility. Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Kawakami, K. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics. Retrieved from [Link]

  • Sharma, D., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Jain, P., et al. (2020). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Strickley, R. G. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]

  • Fuchs, A., et al. (2010). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • Fenyvesi, F., et al. (2024). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Retrieved from [Link]

  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Morley, A. D., & Ugo, M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride. Retrieved from [Link]

  • Frotschnig, S., et al. (2024). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Retrieved from [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/42490b8f3627581b379e49629b3a0c0258d927a3]([Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of 2-(Piperidin-1-yl)thiazol-4-amine

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter challenging substrates that defy standard synthetic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently encounter challenging substrates that defy standard synthetic protocols. The amidation of 2-(piperidin-1-yl)thiazol-4-amine is notoriously difficult. This guide provides field-proven, self-validating methodologies to overcome the kinetic and thermodynamic barriers associated with this specific electron-deficient heteroaryl amine.

Part 1: Troubleshooting & FAQs

Q1: Why do standard coupling reagents (HATU, EDC/HOBt) yield <10% product with 2-(piperidin-1-yl)thiazol-4-amine? Causality: The failure is rooted in the electronic structure of the thiazole ring. The adjacent sp2 nitrogen and sulfur atoms strongly withdraw electron density from the C4-amine. Furthermore, thiazol-4-amines exhibit significant ring-chain tautomerism, often existing in the less nucleophilic 4-imino tautomeric form[1]. While the piperidine ring at C2 provides some electron donation via resonance, it is insufficient to overcome the profound deactivation at C4. Standard reagents like HATU generate active esters (e.g., OAt esters) that are simply not electrophilic enough to be attacked by this deactivated amine, leading to competitive hydrolysis of the active ester or formation of unreactive guanidinium byproducts.

Q2: What is the most reliable coupling strategy for this specific substrate? Causality & Solution: To drive the reaction forward, you must elevate the electrophilicity of the acylating agent. For sterically hindered carboxylic acids, the in situ formation of an acyl fluoride using reagents like TFFH or DAST is the gold standard[2]. Acyl fluorides are uniquely resistant to hydrolysis but remain highly reactive toward sluggish, electron-deficient amines[2]. Alternatively, for less hindered acids, using EDC with stoichiometric DMAP can force the reaction via a highly reactive acylpyridinium intermediate[3], or you can utilize T3P (Propylphosphonic anhydride) combined with pyridine at elevated temperatures.

Q3: How do we prevent side reactions, such as acylation of the thiazole ring carbon? Causality: Electrophilic aromatic substitution at the C5 position of the thiazole is a known side reaction if the electrophile is paired with a strong Lewis acid. By utilizing mildly basic conditions (e.g., pyridine) and avoiding harsh acid chlorides with Lewis acid catalysts, chemoselectivity for the exocyclic C4-amine is strictly preserved.

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the expected performance of various amidation conditions when applied specifically to 2-(piperidin-1-yl)thiazol-4-amine.

Coupling ReagentBaseSolventTemp (°C)Expected Yield (%)Primary Failure Mode
HATUDIPEADMF25< 10Active ester hydrolysis; guanidinylation
EDC/HOBtDIPEADCM25< 5Unreactive intermediate
EDC/HOBt/DMAPDIPEAMeCN6040 - 50Sluggish conversion[3]
T3P (50% in EtOAc)PyridineEtOAc80 (reflux)75 - 85None (Clean conversion)
TFFH (Acyl Fluoride)PyridineTHF6080 - 95Minor hydrolysis if system is wet[2]

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include mandatory analytical checkpoints that confirm the success of intermediate steps before proceeding, preventing the waste of valuable substrates.

AmidationOptimization Substrate Substrate: 2-(piperidin-1-yl)thiazol-4-amine AcidType Carboxylic Acid Steric Profile? Substrate->AcidType Standard Primary/Secondary Aliphatic or Aryl Acid AcidType->Standard Hindered Tertiary/a,a-Disubstituted or Bulky Aryl Acid AcidType->Hindered T3P T3P (≥2 eq) + Pyridine EtOAc, 80°C Standard->T3P AcylFluoride TFFH or DAST + Pyridine THF/DCM, 60°C Hindered->AcylFluoride Success Product Confirmed [M+H]+ via LC-MS T3P->Success Validation2 MeOH Quench Check: Methyl Ester Peak AcylFluoride->Validation2 Intermediate Validation Failure Acid Remaining? Add more TFFH Validation2->Failure No Validation2->Success Yes (Add Amine) Failure->AcylFluoride Retry

Decision matrix and validation workflow for optimizing thiazol-4-amine amidation.

Protocol A: T3P-Mediated Amidation (For Standard Carboxylic Acids)

Mechanism: T3P acts as a mild, low-epimerization coupling agent. Pyridine acts as both a base and a nucleophilic catalyst, forming a reactive acylpyridinium intermediate that is susceptible to attack by the deactivated thiazol-4-amine.

Step 1: Pre-Reaction Validation Confirm the purity of 2-(piperidin-1-yl)thiazol-4-amine by LC-MS. You must observe a clean peak at m/z 184.1 [M+H]+ . Ensure no oxidized impurities are present.

Step 2: Activation In a flame-dried vial under nitrogen, combine the carboxylic acid (1.2 eq), 2-(piperidin-1-yl)thiazol-4-amine (1.0 eq), and anhydrous pyridine (3.0 eq) in anhydrous EtOAc (0.5 M concentration).

Step 3: Coupling Add T3P (50 wt% solution in EtOAc, 2.0 eq) dropwise at room temperature. Heat the reaction mixture to 80 °C (reflux).

Step 4: Self-Validation Checkpoint After 4 hours, remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Pass: The amine peak (m/z 184.1) is >80% consumed, and the product mass is dominant. Proceed to Step 5.

  • Fail: If conversion is <50%, the system is likely wet (T3P hydrolyzes rapidly in the presence of moisture). Add an additional 1.0 eq of T3P and continue heating.

Step 5: Workup Cool to room temperature. Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: In Situ Acyl Fluoride Coupling (For Sterically Hindered Acids)

Mechanism: Acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward amines[2]. This method bypasses the steric bulk that normally prevents the amine from attacking standard active esters.

Step 1: Acyl Fluoride Generation Dissolve the sterically hindered carboxylic acid (1.0 eq) and pyridine (3.0 eq) in anhydrous THF (0.2 M). Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 eq) at room temperature. Stir for 1 hour.

Step 2: Intermediate Self-Validation (Critical) Do not add the amine yet. Remove a 10 µL aliquot and quench it directly into 100 µL of methanol. Analyze this quenched sample via LC-MS.

  • Pass: You must observe the complete disappearance of the carboxylic acid mass and the formation of the corresponding methyl ester. This validates that the acyl fluoride intermediate has formed quantitatively.

  • Fail: If unreacted acid remains, add an additional 0.2 eq of TFFH and re-test after 30 minutes.

Step 3: Amine Addition Once the acyl fluoride formation is validated, add 2-(piperidin-1-yl)thiazol-4-amine (1.1 eq) to the reaction mixture. Heat the reaction to 60 °C for 12–16 hours.

Step 4: Final Validation & Isolation Analyze the crude mixture by LC-MS to confirm the consumption of the amine (m/z 184.1 [M+H]+) and the presence of the desired amide. Concentrate the solvent under reduced pressure, redissolve in DCM, wash with 1M HCl (to remove pyridine) and saturated NaHCO3, dry, and purify.

References[3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGscrHpkGfc4-vzndgVcYVipL9wNzabtgWUtv3VyUMGwYCaIV_Xc8PY6Mf9Nfiy4GUsO7hE-PWJze7O95F4Y7d1DMwAAnwJCj273H_39tzyrGXqLm1iINUF86tAR4KM9G1APoYO3T91ZMM-DZo=[2] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. sdu.dk.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUcwG0lC8b6BWc_hxpfmDEtQWYYBiXFM-u4vy_EV43xKr-7LQUu6KwViFJO0fNd5wRssQReDqA1cqqxCzrb7J9S-sHqecdUYpP6lOKLc6QkPWvY5CfY4iu8aOMbmsv-bNDBlPFvfBZgAXE99cBom9TJBeDLJx5odoAnyCZE-Nx4dmVxmWGo3SkGbtiKVPV35UhA4qEEcc3qApa-PXcMi0UAUzgdYggIM6nIS3xDXgXcgvfv8T9DrtFp_RDjQ13254mKMi_7NciIoMj9hS_sfV0MafskHdmSvV50A==[1] Product Class 17: Thiazoles. thieme-connect.de.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmi44TQZNknFLl_Hm_us80xhMVWjGG_ZSpOxvZSOZxfZzRISFgaETo-5wtSEqnJF442bzC6pj2nFSUBfHrXTZjruXPgt_GQcC3j7dTdcYUh2Cht7DWula4dr810WK3tZigCJr-oHTPH4nxsCkoyIBumEeb943StSKFhuxclYnn_-cYVMeSVg==

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2-(Piperidin-1-yl)thiazol-4-amine Cross-Coupling

Welcome to the Heterocyclic Cross-Coupling Support Center. As application scientists, we frequently encounter 2-(piperidin-1-yl)thiazol-4-amine as a highly desirable but notoriously difficult building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Cross-Coupling Support Center. As application scientists, we frequently encounter 2-(piperidin-1-yl)thiazol-4-amine as a highly desirable but notoriously difficult building block in medicinal chemistry. This guide provides field-proven troubleshooting strategies, causality-driven catalyst selection, and validated protocols to overcome its inherent reactivity bottlenecks.

Section 1: The Substrate Profile & Causality of Failure

Why does 2-(piperidin-1-yl)thiazol-4-amine routinely fail under standard cross-coupling conditions? The answer lies in its unique electronic and steric topography:

  • Catalyst Poisoning (The Heteroatom Effect): The thiazole ring contains both nitrogen and sulfur atoms with available lone pairs. These heteroatoms readily coordinate to soft Pd(II) intermediates, forming off-cycle, thermodynamically stable complexes that permanently halt the catalytic cycle ()[1].

  • Attenuated Nucleophilicity: Unlike standard anilines, the C4-amine's lone pair is heavily delocalized into the electron-deficient thiazole ring. This "amide-like" character drastically reduces its nucleophilicity during the amine coordination step of Buchwald-Hartwig aminations ()[2].

  • Steric and Electronic Interference: The bulky piperidin-1-yl group at the C2 position introduces significant steric hindrance. Concurrently, its strong electron-donating nature hyper-activates the adjacent C5 position, making it highly susceptible to unwanted electrophilic attack or competitive C-H palladation ()[3].

Section 2: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig amination using the C4-amine and Pd2(dba)3/BINAP is yielding <10% product. What is going wrong?

  • Analysis: BINAP is insufficiently bulky to prevent the thiazole nitrogen from coordinating to the palladium center, leading to rapid catalyst poisoning. Furthermore, the weak nucleophilicity of the 4-aminothiazole requires a highly active catalyst to force reductive elimination.

  • Solution: Switch to a bulky, electron-rich monodentate biarylphosphine ligand like BrettPhos or tBuBrettPhos . Utilizing a pre-activated catalyst like BrettPhos Pd G3 ensures rapid generation of the active L1Pd(0) species, outcompeting thiazole coordination ()[4]. Always pair this with a strong base like NaOtBu to ensure complete deprotonation of the weakly acidic amine.

Q2: I halogenated the C5 position to perform a Suzuki-Miyaura coupling, but I am observing massive protodehalogenation instead of the cross-coupled product. How do I fix this?

  • Analysis: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow. The bulky C4-amine and C2-piperidine create a sterically congested C5 pocket, slowing down the transmetalation of the boronic acid and allowing the Pd(II) intermediate to undergo premature reduction.

  • Solution: Shift to XPhos Pd G2 or G3 with aqueous K3PO4. XPhos provides the necessary steric bulk to facilitate rapid reductive elimination while maintaining a wide enough bite angle to allow transmetalation in sterically hindered environments ()[5].

Q3: During my N-arylation attempts, I am isolating a byproduct where the aryl group has coupled to the C5 carbon instead of the C4 amine. How do I suppress this?

  • Analysis: You are observing competitive direct C-H arylation. The electron-donating piperidine ring makes the C5 C-H bond highly nucleophilic, allowing for facile electrophilic palladation[3].

  • Solution: Lower the reaction temperature (from 110 °C to 80 °C) and ensure you are using a strictly anhydrous, non-coordinating solvent (like toluene instead of DMF/DMAc). C-H activation is highly temperature-dependent and favored in polar aprotic solvents.

Section 3: Quantitative Data & Catalyst Matrix

Table 1: Catalyst and Condition Matrix for 2-(Piperidin-1-yl)thiazol-4-amine Functionalization

Reaction TypeTarget BondRecommended Catalyst/PrecatalystOptimal LigandBaseSolvent & TempExpected Yield
Buchwald-Hartwig C4-N (N-Arylation)BrettPhos Pd G3 (2-5 mol%)BrettPhosNaOtBuToluene, 90 °C75 - 90%
Suzuki-Miyaura C5-C (C5-Arylation)XPhos Pd G3 (2-5 mol%)XPhosK3PO4 (aq)THF/H2O, 80 °C80 - 95%
Direct C-H Arylation C5-C (C-H Activation)Pd(OAc)2 (5 mol%)PPh3 or NoneKOAcDMAc, 120 °C60 - 85%

Section 4: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation of 2-(Piperidin-1-yl)thiazol-4-amine

Mechanistic Rationale: This protocol utilizes BrettPhos Pd G3 to rapidly generate the active Pd(0) species, preventing off-cycle coordination by the thiazole ring.

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar. Cool under a stream of dry argon.

  • Reagent Loading: Add 2-(piperidin-1-yl)thiazol-4-amine (1.0 equiv, 1.0 mmol), aryl bromide (1.1 equiv, 1.1 mmol), BrettPhos Pd G3 (0.02 equiv, 2 mol%), and NaOtBu (1.4 equiv, 1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed toluene (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours. Monitor conversion via LC-MS to ensure the C4-amine is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure N-arylated product.

Protocol B: C5-Bromination and Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The C5 position is brominated selectively due to the electron-donating C2 and C4 substituents. XPhos Pd G3 is then used to overcome the extreme steric hindrance during transmetalation.

  • Bromination: Dissolve 2-(piperidin-1-yl)thiazol-4-amine (1.0 equiv) in DCM at 0 °C. Slowly add N-bromosuccinimide (NBS, 1.05 equiv). Stir for 1 hour. Wash with saturated Na2S2O3, extract, and concentrate to yield the 5-bromo intermediate.

  • Coupling Setup: To a clean Schlenk tube, add the 5-bromo intermediate (1.0 equiv), arylboronic acid (1.5 equiv), XPhos Pd G3 (0.03 equiv, 3 mol%), and K3PO4 (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of THF and H2O (10:1 ratio, 0.2 M concentration).

  • Reaction: Heat at 80 °C under argon for 8-10 hours.

  • Workup & Purification: Separate the organic layer, dry over Na2SO4, concentrate, and purify via silica gel chromatography.

Section 5: Mechanistic & Decision Workflows

G A Pd(0) Catalyst + Ligand B Oxidative Addition (Aryl Halide) A->B C Amine Coordination (4-Aminothiazole) B->C Fail1 Catalyst Poisoning (Thiazole N/S Binding) B->Fail1 Weak Ligand (e.g., PPh3) D Deprotonation (Base) C->D Fail2 Off-Cycle C-H Activation at C5 C->Fail2 High Temp / Polar Solvent E Reductive Elimination D->E E->A Catalyst Regeneration F N-Arylated Product E->F

Mechanistic workflow and failure points in Pd-catalyzed cross-coupling of aminothiazoles.

G Start Target Reaction for 2-(piperidin-1-yl)thiazol-4-amine Q1 Role of Thiazole Scaffold? Start->Q1 Nuc Nucleophile (C4-NH2 Amination) Q1->Nuc Buchwald-Hartwig Elec Electrophile (C5-Halide Suzuki) Q1->Elec Suzuki-Miyaura CH Direct C-H Arylation at C5 Q1->CH C-H Activation Cat1 BrettPhos Pd G3 + NaOtBu Nuc->Cat1 Cat2 XPhos Pd G2 + K3PO4 Elec->Cat2 Cat3 Pd(OAc)2 + PPh3 + KOAc CH->Cat3

Logical decision tree for catalyst selection based on the reactive site of the thiazole.

Section 6: References

  • [1] McGowan, M. A., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters (ACS Publications). URL:[Link]

  • [2] McGowan, M. A., et al. "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters (ACS Publications). URL:[Link]

  • [4] Forero-Cortes, P. A., et al. "Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] "Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles." Journal of Organic Chemistry (ACS Publications). URL:[Link]

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Reference Data & Comparative Studies

Validation

2-(piperidin-1-yl)thiazol-4-amine vs other aminothiazoles in drug design

A Comparative Guide: 2-(piperidin-1-yl)thiazol-4-amine vs. Traditional Aminothiazoles in Drug Design The aminothiazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numero...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: 2-(piperidin-1-yl)thiazol-4-amine vs. Traditional Aminothiazoles in Drug Design

The aminothiazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous blockbuster drugs, including the kinase inhibitors dasatinib and alpelisib[1]. However, the traditional 2-aminothiazole architecture carries inherent pharmacokinetic and toxicological liabilities. In the pursuit of safer and more efficacious therapeutics, medicinal chemists have shifted their focus toward 4-aminothiazoles, specifically highly functionalized variants like 2-(piperidin-1-yl)thiazol-4-amine .

This guide provides an objective, data-driven comparison of these scaffolds, detailing the mechanistic rationale, structural advantages, and experimental validation protocols required for modern drug discovery.

Mechanistic Comparison: The Evolution of the Aminothiazole Scaffold

The 2-Aminothiazole Liability: Toxicophores and Basicity

While 2-aminothiazoles are exceptional hydrogen-bond donors/acceptors for kinase hinge regions, they suffer from two primary drawbacks:

  • Metabolic Toxicity: The unsubstituted C4-C5 double bond in 2-aminothiazoles is highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation. This generates a highly reactive electrophilic epoxide intermediate that can covalently bind to off-target proteins, leading to idiosyncratic adverse drug reactions (ADRs)[2].

  • Physiological Protonation: The relatively high basicity of the 2-aminothiazole ring can result in protonation at physiological pH, carrying a net positive charge that restricts blood-brain barrier (BBB) penetration and increases the risk of hERG channel blockade[3].

The 4-Aminothiazole Conundrum: Aqueous Instability

To circumvent the basicity issues of 2-aminothiazoles, researchers explored 4-aminothiazoles. Shifting the amino group to the C4 position significantly lowers the basicity of the thiazole ring nitrogen, reducing the overall molecular charge at pH 7.4 and theoretically enhancing BBB permeability[3].

However, unsubstituted 4-aminothiazoles introduce a severe structural flaw: aqueous instability . In water, 4-aminothiazoles rapidly undergo imine-enamine tautomerization to form non-aromatic thiazolines, which are subsequently hydrolyzed into inactive thiazolones[3][4]. This inherent instability makes the bare 4-aminothiazole scaffold virtually useless for oral drug formulation[5].

The Solution: 2-(piperidin-1-yl)thiazol-4-amine

The introduction of an N-linked cycloalkyl group—such as a piperidine ring—at the C2 position fundamentally rescues the 4-aminothiazole scaffold[6].

  • Electronic Stabilization: The strongly electron-donating piperidine nitrogen pushes electron density into the thiazole core. This electronic shift thermodynamically stabilizes the aromatic enamine (aminothiazole) tautomer, preventing the initial tautomerization step required for hydrolysis[5].

  • Metabolic Shielding: By placing the amino group at C4 and a bulky piperidine at C2, the electronic nature of the C4-C5 bond is altered, effectively neutralizing the classic epoxidation liability seen in 2-aminothiazoles[2].

  • Enhanced Target Engagement: The lipophilic, sterically demanding piperidine ring can be leveraged to occupy hydrophobic pockets in target proteins, often resulting in superior anti-proliferative activity and kinase inhibition compared to traditional aryl-substituted aminothiazoles[6].

Structural and Metabolic Pathways

G A 2-Aminothiazole (Standard Scaffold) D C4-C5 Epoxidation (Reactive Metabolite) A->D CYP450 Oxidation B 4-Aminothiazole (Unsubstituted) E Imine Tautomerization & Hydrolysis B->E Aqueous Media (pH 7.4) C 2-(piperidin-1-yl) thiazol-4-amine F Steric/Electronic Lock (Stable & Safe) C->F Favorable Equilibrium

Metabolic and aqueous stability pathways of distinct aminothiazole scaffolds.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical and pharmacological distinctions between the three primary aminothiazole architectures.

Property2-Aminothiazole4-Aminothiazole (Unsubstituted)2-(piperidin-1-yl)thiazol-4-amine
Ring Basicity (pKa) Moderate (~5.3)Low (<4.0)Tunable (Piperidine N ~9.0, Ring <4.0)
Aqueous Stability High (Stable in PBS)Very Low (Hydrolyzes rapidly)High (Electronically stabilized)
Toxicophore Risk High (C4-C5 Epoxidation)LowLow (Altered C4-C5 electronics)
BBB Permeability Moderate (Charge-limited)High (Lower net charge)High (Lipophilic piperidine enhancement)
Target Engagement Excellent Hinge-binderLimited by rapid degradationEnhanced (Steric bulk fits specific pockets)

Experimental Workflows: Self-Validating Protocols

To objectively validate the superiority of 2-(piperidin-1-yl)thiazol-4-amine over traditional scaffolds, two critical assays must be performed: Aqueous Stability and Reactive Metabolite Trapping.

Workflow cluster_assays Parallel Validation Assays Step1 Compound Preparation (Test vs. Controls) Step2 Aqueous Stability Assay (PBS pH 7.4, 37°C) Step1->Step2 Step3 Microsomal Incubation (+NADPH, +GSH) Step1->Step3 Step4 LC-MS/MS Analysis (Neutral Loss m/z 129 for GSH) Step2->Step4 Aliquots at t=0, 30, 60, 120 min Step3->Step4 Quench with Acetonitrile Step5 Data Synthesis: t1/2 & Adduct Quantification Step4->Step5

Experimental workflow for assessing aminothiazole stability and reactive metabolite formation.

Protocol A: LC-MS/MS Aqueous Stability & Tautomerization Assay

Purpose: To prove that the piperidine substitution prevents the hydrolytic degradation inherent to 4-aminothiazoles[3]. Causality: If the unsubstituted 4-aminothiazole degrades into a thiazolone while the 2-(piperidin-1-yl) variant remains intact, the electronic stabilization hypothesis is validated.

  • Preparation: Prepare 10 mM stock solutions of 2-aminothiazole (Negative Control), 4-aminothiazole (Positive Control), and 2-(piperidin-1-yl)thiazol-4-amine (Test) in LC-MS grade DMSO.

  • Incubation: Dilute stocks to a final concentration of 1 µM in 100 mM Phosphate Buffered Saline (PBS), pH 7.4. Incubate at 37°C in a shaking water bath.

  • Sampling: Extract 50 µL aliquots at t=0,15,30,60,120 , and 240 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the disappearance of the parent mass and the appearance of the +18 Da (water addition) and −17 Da (ammonia loss) mass transitions indicative of thiazolone formation.

  • Validation Criteria: The assay is valid if the unsubstituted 4-aminothiazole exhibits a half-life ( t1/2​ ) of <30 minutes, while 2-aminothiazole shows >95% remaining at 240 minutes.

Protocol B: Glutathione (GSH) Trapping for Reactive Metabolites

Purpose: To demonstrate that 2-(piperidin-1-yl)thiazol-4-amine bypasses the C4-C5 epoxidation toxicophore pathway associated with 2-aminothiazoles[2]. Causality: Epoxides are "soft" electrophiles that readily react with the "soft" nucleophile glutathione. Detecting GSH-adducts confirms toxicophore activation; absence confirms metabolic safety.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the CYP450-mediated reaction by adding 1 mM NADPH.

  • Reaction & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction with an equal volume of ice-cold acetonitrile.

  • Analysis: Centrifuge to remove proteins. Analyze the supernatant via LC-MS/MS using a Neutral Loss Scan of 129 Da (loss of the pyroglutamic acid moiety of GSH).

  • Validation Criteria: A known toxicophore (e.g., sudoxicam or an unsubstituted 2-aminothiazole) must yield distinct GSH-adduct peaks (Parent Mass + 305 Da). The 2-(piperidin-1-yl)thiazol-4-amine should yield no detectable adducts above the background noise.

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Aminothiazole Analogs as Kinase Inhibitors

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Its derivatives have been extens...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Its derivatives have been extensively explored, leading to the development of potent therapeutic agents. This guide provides a comparative analysis of 2-aminothiazole analogs, with a particular focus on their role as kinase inhibitors, a class of enzymes central to cellular signaling and often dysregulated in diseases like cancer. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate these promising compounds.

The 2-Aminothiazole Scaffold: A Versatile Template for Kinase Inhibition

Protein kinases regulate the majority of cellular pathways and their aberrant activity is a hallmark of many cancers. The 2-aminothiazole core serves as an excellent template for designing kinase inhibitors due to its rigid structure and its capacity to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The discovery that 2-aminothiazole could serve as a novel template for Src family kinase inhibitors was a significant breakthrough, leading to extensive optimization efforts.[1][2] These efforts culminated in the development of highly potent compounds, including Dasatinib, a powerful pan-Src kinase inhibitor.[1][2]

Mechanism of Action: Targeting Key Signaling Pathways

Many 2-aminothiazole analogs function by competitively inhibiting the ATP-binding site of protein kinases. This action blocks the transfer of a phosphate group from ATP to a target protein, thereby interrupting the signaling cascade. A prime example is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for the G1 phase of the cell cycle.[3][4] By inhibiting CDK4/6, these compounds can induce cell cycle arrest in tumor cells.

G1_Phase_Regulation cluster_0 G1 Phase Progression CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb Protein CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase activates transcription for Inhibitor 2-Aminothiazole Analog (e.g., CDK4/6 Inhibitor) Inhibitor->CDK46 inhibits

Caption: Simplified signaling pathway of CDK4/6-mediated G1 phase progression and its inhibition by 2-aminothiazole analogs.

Comparative Efficacy of 2-Aminothiazole Analogs

The efficacy of 2-aminothiazole derivatives is highly dependent on the substitutions made to the core scaffold. These modifications influence the compound's potency, selectivity, and pharmacokinetic properties.

Pan-Src Kinase Inhibitors

Initial screening identified the 2-aminothiazole structure as a template for Src family kinase inhibitors.[1][2] Structure-activity relationship (SAR) studies led to the development of Dasatinib and analog 12m , both demonstrating nanomolar to subnanomolar potency in biochemical and cellular assays.[1][2]

CompoundTarget KinaseIC50 (nM)Cellular Activity (nM)Notes
DasatinibLck0.6-A potent pan-Src kinase inhibitor currently used in the treatment of chronic myelogenous leukemia.[1][2]
12m Lck0.87A potent Lck inhibitor that demonstrated oral efficacy in mouse models of inflammation by inhibiting IL-2 and reducing TNFα levels.[1][2] Further demonstrated efficacy in a chronic rat model of adjuvant arthritis.[1][2]
12j,k Lck--Methyl substitution on the 2''-aminopyridine ring led to an enhancement in both in vitro enzyme and cellular activity.[1]
12l Lck--4'',6''-Disubstitution on the pyridine ring is tolerated.[1]
12d,e Lck--Similar improvements in both biochemical and cellular potencies were observed in the 2,6-di-Me and 2,4,6-tri-Me aniline series.[1]
CDK4/6 and Aurora Kinase Inhibitors

The versatility of the 2-aminothiazole scaffold is further highlighted by its application in developing inhibitors for other kinase families, such as CDKs and Aurora kinases. Derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine have shown high potency and selectivity for CDK4 and CDK6.[3][4]

Compound IDR Group (on Pyridine Ring)CDK4 Kᵢ (nM)CDK6 Kᵢ (nM)MV4-11 GI₅₀ (nM)
78 4-(4-Ethylpiperazin-1-yl)13423
81 4-(Piperidin-4-yloxy)142591
108 4-((1-Ethylpiperidin-4-yl)oxy)124456
115 4-(Piperidin-4-ylmethoxy)129358
116 4-((1-Ethylpiperidin-4-yl)methoxy)120298

Data sourced from Tadesse et al., J. Med. Chem. 2017, 60, 5, 1892–1915.[3]

Similarly, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B.[3]

Compound IDR Group (on Aniline Ring)Aurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)
1 H>10>10
10 4-morpholino0.0380.052
18 (CYC116)4-morpholino0.0190.056

Data sourced from Wang et al., J. Med. Chem. 2010, 53, 11, 4367–4378.[3] The structure-activity relationship for Aurora kinase inhibition highlights the importance of a substituent at the para-position of the aniline ring, with the 4-morpholino group in compounds 10 and 18 significantly increasing potency.[3]

Experimental Protocols

The evaluation of these kinase inhibitors relies on robust and reproducible in vitro assays. A standard method for determining the inhibitory potency of a compound is the in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific peptide substrate by the target kinase.

Methodology:

  • Preparation of Reagents:

    • Prepare a kinase buffer solution appropriate for the specific kinase being assayed.

    • Dilute the kinase to a working concentration in the kinase buffer.

    • Prepare a solution of the peptide substrate and [γ-³³P]ATP in the kinase buffer.

    • Prepare serial dilutions of the test compound (2-aminothiazole analog) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the diluted test compound to each well.

    • Add the diluted kinase solution to each well and incubate for a pre-determined time at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/[γ-³³P]ATP solution to each well.

    • Incubate the plate at 30°C for a specified time to allow for phosphorylation of the substrate.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection and Data Analysis:

    • Transfer a portion of the reaction mixture from each well onto a filter membrane that captures the phosphorylated peptide.

    • Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

    • Quantify the radioactivity on the filter membrane using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[3]

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) B 2. Add Compound & Kinase to 96-well Plate A->B C 3. Initiate Reaction with Substrate/[γ-³³P]ATP B->C D 4. Incubate & Terminate Reaction C->D E 5. Transfer to Filter & Wash D->E F 6. Quantify Radioactivity E->F G 7. Data Analysis (IC50/Ki) F->G

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The extensive structure-activity relationship studies have provided invaluable insights into the structural requirements for effective inhibition of various kinase families, including Src, CDK4/6, and Aurora kinases. The inclusion of piperidine and piperazine moieties has been shown to be a successful strategy for enhancing potency and modulating physicochemical properties. Future research will likely focus on further refining the selectivity of these inhibitors to minimize off-target effects and on developing novel analogs with improved pharmacokinetic profiles to enhance their clinical utility.

References

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Li, J., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed. [Link]

  • Kumar, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]

  • Łażewska, D., et al. (2018). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI. [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 2-(piperidin-1-yl)thiazol-4-amine Fragmentation

Introduction In the landscape of modern drug discovery and development, the precise structural elucidation and reliable quantification of novel chemical entities are paramount. 2-(piperidin-1-yl)thiazol-4-amine, a hetero...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation and reliable quantification of novel chemical entities are paramount. 2-(piperidin-1-yl)thiazol-4-amine, a heterocyclic compound featuring a substituted aminothiazole core, represents a class of structures with significant potential in medicinal chemistry. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the cornerstone technique for both identifying and quantifying such molecules in complex biological matrices.[1][2]

However, the data generated is only as reliable as the method used to produce it. The validation of a bioanalytical method is the process by which it is proven that an analytical methodology is accurate, specific, reproducible, and robust for its intended use.[3][4] This guide provides an in-depth, experience-driven comparison and validation protocol for the mass spectrometric fragmentation of 2-(piperidin-1-yl)thiazol-4-amine. We will move beyond a simple checklist of steps to explain the underlying scientific rationale, ensuring the development of a self-validating and trustworthy analytical system, in accordance with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Part 1: Elucidating the Fragmentation Pathway

Before a method can be validated, the analyte's behavior within the mass spectrometer must be understood. The fragmentation of a molecule upon collision-induced dissociation (CID) is not random; it follows predictable chemical principles, primarily breaking at the most labile bonds to form stable daughter ions.[8]

Molecular Structure and Predicted Precursor Ion:

  • Chemical Formula: C₈H₁₄N₄S

  • Monoisotopic Mass: 198.0939 Da

  • Predicted Precursor Ion [M+H]⁺: m/z 199.1012

Based on the structure, which combines a piperidine ring and an aminothiazole core, we can hypothesize a primary fragmentation pathway. The most probable cleavage points are the C-N bond linking the two ring systems and fragmentation within the piperidine ring itself, a common pattern for aliphatic amines.[9][10]

G cluster_main Predicted Fragmentation of 2-(piperidin-1-yl)thiazol-4-amine cluster_path1 Pathway A: Piperidine Ring Cleavage cluster_path2 Pathway B: Thiazole-Piperidine Bond Cleavage parent Precursor Ion [M+H]⁺ m/z 199.10 frag1 Fragment A1 Loss of C₂H₄ (ethylene) m/z 171.07 parent->frag1 -28.03 Da frag2 Fragment A2 Loss of C₃H₆ m/z 157.05 parent->frag2 -42.05 Da frag3 Fragment B1 Piperidinyl Cation m/z 84.08 parent->frag3 Cleavage frag4 Fragment B2 2-amino-thiazole Cation m/z 115.02 parent->frag4 Cleavage

Caption: Predicted major fragmentation pathways for protonated 2-(piperidin-1-yl)thiazol-4-amine.

This predicted pathway forms our central hypothesis. The purpose of the validation is to experimentally confirm the identity of these fragments and develop a reliable method for their quantification.

Part 2: The Validation Workflow: A Self-Validating System

A robust validation workflow is not merely a series of disconnected tests but an integrated process designed to demonstrate an assay's fitness for purpose. Each step builds upon the last, creating a chain of evidence that substantiates the method's reliability. This process is critical for ensuring data integrity in regulated environments.[4][11]

G cluster_workflow Mass Spectrometry Validation Workflow cluster_validation_params Full Validation Parameters dev 1. Method Development (Parameter Optimization) preval 2. Pre-Validation Check (System Suitability) dev->preval fullval 3. Full Validation Experiments preval->fullval analysis 4. Data Analysis & Reporting fullval->analysis spec Selectivity lin Linearity acc Accuracy & Precision stab Stability dil Dilution Integrity

Caption: A systematic workflow for the validation of a quantitative LC-MS/MS method.

Step-by-Step Experimental Protocols

1. Materials and Instrumentation

  • Reference Standards: 2-(piperidin-1-yl)thiazol-4-amine (analyte) and a suitable stable isotope-labeled internal standard (SIL-IS), such as 2-(piperidin-1-yl-d10)thiazol-4-amine. The use of a SIL-IS is highly recommended to correct for matrix effects and variability during sample processing.[5][11]

  • Reagents: HPLC-grade solvents (acetonitrile, methanol, water), and formic acid.

  • Matrix: Blank human plasma (or other relevant biological matrix) from at least six different sources to assess selectivity and matrix effects.[5]

  • Instrumentation: A triple quadrupole mass spectrometer (e.g., Sciex 6500+) coupled with a UHPLC system (e.g., Shimadzu Nexera).

2. Method Development & Optimization The goal here is to find the optimal conditions for detecting the analyte and its fragments.

  • Protocol:

    • Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water.

    • Infuse the solution directly into the mass spectrometer's electrospray ionization (ESI) source in positive ion mode.

    • Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) to maximize the signal for the precursor ion (m/z 199.1).

    • Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions. Use a range of collision energies (CE) to create a breakdown curve, which helps in selecting the optimal CE for quantification.

    • Select at least two Multiple Reaction Monitoring (MRM) transitions—one for quantification (quantifier) and one for confirmation (qualifier). This adds a layer of specificity.[3]

    • Repeat steps 2-5 for the internal standard.

Table 1: Example Optimized Mass Spectrometry Parameters

Parameter Analyte Internal Standard
Precursor Ion (m/z) 199.1 209.1 (d10)
Product Ion (m/z) - Quantifier 171.1 171.1
Collision Energy (eV) - Quantifier 25 25
Product Ion (m/z) - Qualifier 115.0 125.0 (d10)
Collision Energy (eV) - Qualifier 35 35

| Dwell Time (ms) | 100 | 100 |

3. Full Method Validation This phase rigorously tests the optimized method against predefined acceptance criteria derived from regulatory guidelines.[4][5][12]

  • Protocol: Preparation of Calibration Standards and Quality Controls (QCs)

    • Prepare stock solutions of the analyte and IS in methanol.

    • Create a series of working solutions by serially diluting the analyte stock.

    • Prepare Calibration Curve (CC) standards by spiking blank plasma with the working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC. These are prepared from a separate stock solution to ensure accuracy.

  • Validation Parameters:

    • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[4] This is tested by analyzing blank plasma from at least six sources. Interference peaks should be <20% of the LLOQ response for the analyte and <5% for the IS.[4]

    • Linearity and Range: A calibration curve is analyzed. The simplest regression model that adequately describes the concentration-response relationship should be used (typically linear with 1/x² weighting). The correlation coefficient (r²) should be ≥ 0.99.

    • Accuracy and Precision: Three validation batches are run on different days. Each batch contains a calibration curve and six replicates of QCs at each level.

      • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[5][13]

      • Precision: The coefficient of variation (CV%) should not exceed 15% (20% at the LLOQ).[5][13]

    • Matrix Effect: This assesses the suppression or enhancement of ionization by matrix components. It is evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solution. The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.[5]

    • Stability: Analyte stability is evaluated under various conditions that mimic sample handling and storage: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. The mean concentration of stability samples must be within ±15% of nominal values.

Table 2: Example Inter-Day Accuracy & Precision Data Summary

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ 1.0 1.08 108.0 9.5
Low QC 3.0 2.91 97.0 6.2
Mid QC 100 103.5 103.5 4.1

| High QC | 800 | 789.6 | 98.7 | 3.8 |

Part 3: Comparison with Alternative Approaches

While LC-MS/MS on a triple quadrupole is the gold standard for quantitative bioanalysis due to its sensitivity and selectivity, other MS techniques offer complementary advantages, particularly for initial structure confirmation.[14]

Table 3: Comparison of Mass Spectrometry Platforms

Technique Primary Use Case Advantages Disadvantages
Triple Quadrupole (QqQ) Targeted Quantitation Highest sensitivity and selectivity for known analytes; robust and high-throughput. Provides limited structural information; not ideal for unknown identification.
Quadrupole Time-of-Flight (Q-TOF) Structure Elucidation & Profiling High-resolution accurate mass (HRMS) data allows for elemental composition determination[15]; excellent for identifying unknown metabolites. Lower quantitative dynamic range than QqQ; more complex data analysis.

| Ion Trap / Orbitrap | Qualitative & Quantitative Analysis | Ability to perform multiple stages of fragmentation (MSⁿ) provides deep structural detail[15]; Orbitraps offer very high resolution. | Slower scan speeds can be a limitation for fast UHPLC; can be susceptible to space-charge effects. |

For the validation of 2-(piperidin-1-yl)thiazol-4-amine fragmentation, initial characterization on a Q-TOF system is highly beneficial. The accurate mass measurement of the precursor and fragment ions can confirm the elemental compositions proposed in our fragmentation pathway with high confidence, providing an authoritative foundation upon which the quantitative QqQ method is built.

Conclusion

The validation of a mass spectrometric method is a comprehensive process that underpins the reliability of data in drug development. For 2-(piperidin-1-yl)thiazol-4-amine, this involves a systematic approach beginning with a chemically sound prediction of its fragmentation pathway. This hypothesis is then rigorously tested through a series of validation experiments—assessing selectivity, accuracy, precision, and stability—each with predefined acceptance criteria based on international regulatory standards.[4][5][12]

By explaining the causality behind each experimental choice and integrating quality control at every stage, the resulting analytical method becomes a self-validating system. This not only ensures compliance but also generates the high-quality, trustworthy data necessary to make critical decisions in advancing new therapeutic candidates from the laboratory to the clinic.

References

  • Gale, P. J., Duncan, M. W., & Yergey, A. L. (2026, March 10). Quantifying Small Molecules by Mass Spectrometry. LCGC International.
  • IQVIA Laboratories. Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. IQVIA.
  • U.S. Food and Drug Administration. (2025, May 1). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA.
  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA.
  • American College of Clinical Pharmacology. (2019, June 27). FDA Announces Guidance on M10 Bioanalytical Method Validation. ACCP.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA.
  • Patti, G. J., & Goodacre, R. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • Lathrop, J. T., et al. (2016, January 15). US Food and Drug Administration Perspectives on Clinical Mass Spectrometry. PubMed.
  • Viswanathan, C. T., et al. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Zhang, S., et al. (2024, July 2). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications.
  • Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Sec B.
  • Li, F., & Comstock, K. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • ResearchGate. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ResearchGate. (n.d.). Scheme VII Mass fragmentation pattern of compound 11.
  • NextSDS. (n.d.). 2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}.
  • SpectraBase. (n.d.). 1-[4-(4-Fluorophenyl)-2-thiazolyl]-4-(1-piperidinyl)-4-piperidinecarboxamide - Optional[MS (GC)] - Spectrum.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
  • PubChem. (n.d.). N-(5-{[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy} - PubChem.
  • da Silva, A. B., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • NextSDS. (n.d.). 1-(1,3-thiazol-2-yl)piperidin-4-amine — Chemical Substance Information.
  • NIST. (n.d.). 1,3,4-Thiadiazol-2-amine. NIST WebBook.

Sources

Comparative

Comparative Reactivity Guide: 2-(Piperidin-1-yl)thiazol-4-amine vs. 2-Aminothiazole

Executive Summary Thiazole-based scaffolds are ubiquitous in drug discovery due to their diverse pharmacological profiles and robust synthetic tractability. Understanding the nuanced reactivity of these heterocycles is c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazole-based scaffolds are ubiquitous in drug discovery due to their diverse pharmacological profiles and robust synthetic tractability. Understanding the nuanced reactivity of these heterocycles is critical for late-stage functionalization and lead optimization. This guide provides an objective, data-driven comparison between the foundational 2-aminothiazole and the highly functionalized 2-(piperidin-1-yl)thiazol-4-amine . By dissecting their electronic distributions and steric environments, we establish predictive frameworks for their behavior in electrophilic aromatic substitution (EAS) and nucleophilic functionalization.

Structural and Electronic Profiling

The reactivity of thiazol-amines is governed by the interplay between ring aromaticity, tautomerism, and the mesomeric (+M) effects of their substituents[1].

  • 2-Aminothiazole: This baseline scaffold exhibits classic ambident nucleophilicity. The C2-amino group donates electron density into the ring, activating the C5 position for EAS[2]. However, the molecule is susceptible to amino-imino tautomerism, and the endocyclic nitrogen (N3) competes with the exocyclic amine for electrophiles, often complicating regioselectivity[3].

  • 2-(Piperidin-1-yl)thiazol-4-amine: The introduction of a bulky, strongly electron-donating piperidine ring at C2 and a primary amine at C4 fundamentally alters the electronic landscape. Because the C2-nitrogen is tertiary, it cannot participate in exocyclic imino tautomerization, effectively locking the aromatic core[4]. The C5 position becomes hyper-activated, as it receives synergistic +M electron density from both the C2-piperidine and C4-amine groups[5].

Comparative Reactivity Data

To facilitate rapid decision-making in the lab, the structural properties and quantitative reactivity profiles of both scaffolds are summarized below.

Table 1: Structural and Electronic Comparison
Feature2-Aminothiazole2-(Piperidin-1-yl)thiazol-4-amine
Primary Tautomer Amino form (susceptible to imino tautomerism)Amino form (locked by C2-tertiary amine)
C5 Nucleophilicity Moderate (+M from C2-amine)Extremely High (Synergistic +M from C2 and C4)
Exocyclic Amine Primary amine at C2 (Nucleophilic)Primary amine at C4 (Nucleophilic)
Endocyclic N3 Basicity High (competes for electrophiles)Sterically hindered by C2 and C4 substituents
Table 2: Quantitative Reactivity Profile
Reaction Type / Metric2-Aminothiazole2-(Piperidin-1-yl)thiazol-4-amine
Electrophilic Halogenation Br₂/AcOH (Typical Yield: 70–85%)NBS at 0 °C (Typical Yield: 80–95%)
N-Acylation Regioselectivity Mixed under neutral; Exo-N with base (Yield: 75–90%)Exo-N exclusively favored (Yield: >90%)
Diagnostic C5-H NMR Shift ~7.2 ppm (Moderate shielding)~6.2 – 6.5 ppm (High shielding)

Mechanistic Pathways & Causal Analysis

Regioselectivity in Acylation

A persistent challenge with 2-aminothiazoles is controlling the regioselectivity of acylation. Under neutral conditions, the endocyclic N3 is often the kinetically favored site of attack due to its higher basicity and lower steric hindrance, forming a transient acylium salt[3]. However, the thermodynamically stable product is the exo-N amide[3]. By employing basic conditions (e.g., Triethylamine), the exocyclic amine is deprotonated, directly driving the formation of the thermodynamic product while neutralizing the generated HCl.

Acylation A 2-Aminothiazole (Amine Tautomer) B Electrophilic Attack (Acyl Chloride) A->B C Kinetic Intermediate (Endo-N Acylium Salt) B->C Neutral Conditions E Direct Exo-N Attack (Base Catalyzed) B->E Basic Conditions D Thermodynamic Product (Exo-N Amide) C->D Acyl Migration E->D

Fig 1: Reaction pathways for the regioselective acylation of 2-aminothiazole.

Synergistic Activation in EAS

For 2-(piperidin-1-yl)thiazol-4-amine, the C5 position is the sole unsubstituted ring carbon. It sits ortho to the C4-amine and para-equivalent to the C2-piperidine. This dual-donor system creates a highly localized partial negative charge at C5. Consequently, electrophiles that typically require Lewis acid catalysis will react spontaneously with this scaffold even at sub-zero temperatures[6].

Activation A 2-(Piperidin-1-yl)thiazol-4-amine B C2-Piperidine (+M Effect) A->B C C4-Amine (+M Effect) A->C D C5 Position (Synergistic Activation) B->D Electron Donation C->D Electron Donation E Rapid Electrophilic Aromatic Substitution D->E

Fig 2: Synergistic electronic activation of the C5 position by C2 and C4 substituents.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Exo-N Acylation of 2-Aminothiazole

Objective: Achieve >90% regioselectivity for the exocyclic amide. Causality & Design: Triethylamine is used not just as an acid scavenger, but to shift the equilibrium towards the exo-N attack by enhancing the nucleophilicity of the exocyclic amine and preventing the formation of the unreactive thiazolium hydrochloride salt[3]. Procedure:

  • Dissolve 2-aminothiazole (10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere.

  • Add triethylamine (15 mmol, 1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add acetyl chloride (11 mmol, 1.1 eq) over 15 minutes to control the exothermic reaction.

  • Stir for 2 hours at room temperature. Self-Validation:

  • TLC: Monitor the disappearance of the highly polar 2-aminothiazole spot (Rf ~0.2 in 1:1 EtOAc/Hexane) and the appearance of the less polar amide (Rf ~0.6).

  • NMR: The success of exo-N acylation is confirmed by 1H NMR (DMSO-d6) via the presence of a distinct, highly deshielded N-H broad singlet at ~12.0 ppm, and the preservation of the C5-H doublet at ~7.2 ppm.

Protocol 2: Mild C5-Bromination of 2-(Piperidin-1-yl)thiazol-4-amine

Objective: Monobromination at C5 without oxidative degradation. Causality & Design: Due to the hyper-activation of the C5 position, elemental bromine (Br₂) is too harsh and often leads to oxidative ring cleavage or poly-halogenated byproducts. N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine, ensuring clean mono-substitution. Procedure:

  • Dissolve 2-(piperidin-1-yl)thiazol-4-amine (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) and cool to 0 °C.

  • Add NBS (5.05 mmol, 1.01 eq) portion-wise over 10 minutes, keeping the flask shielded from light to prevent radical pathways.

  • Stir at 0 °C for 30 minutes. Self-Validation:

  • TLC: The product will elute slightly faster than the starting material. Use UV (254 nm) for visualization.

  • NMR: The definitive proof of C5 substitution is the complete disappearance of the highly shielded C5-H singlet (typically around 6.2–6.5 ppm in the starting material) in the 1H NMR spectrum.

Sources

Comparative

structural comparison of 2-(piperidin-1-yl)thiazol-4-amine and piperazine derivatives

Title: Structural and Pharmacological Comparison: 2-(Piperidin-1-yl)thiazol-4-amine vs. Piperazine Derivatives in Drug Design Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the 2-aminothiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Pharmacological Comparison: 2-(Piperidin-1-yl)thiazol-4-amine vs. Piperazine Derivatives in Drug Design

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the 2-aminothiazole scaffold is recognized as a highly privileged structure, forming the core pharmacophore of several FDA-approved targeted therapies, including the kinase inhibitors dasatinib and alpelisib[1]. When optimizing this scaffold, drug developers frequently modify the C-2 position to modulate pharmacokinetics, target affinity, and solubility.

A common structural divergence in this optimization process is the choice between incorporating a piperidine ring (yielding 2-(piperidin-1-yl)thiazol-4-amine derivatives) versus a piperazine ring . While both are six-membered saturated nitrogen heterocycles, the presence of a second, distal nitrogen in piperazine fundamentally alters the physicochemical profile, metabolic stability, and binding flexibility of the resulting drug candidate[2]. This guide provides an objective, data-driven comparison of these two structural classes to assist researchers in rational drug design.

Physicochemical Profiling & Causality

The substitution of piperidine with piperazine introduces a profound shift in the molecule's physicochemical properties. As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the causality behind these property shifts.

Property2-(Piperidin-1-yl)thiazol-4-aminePiperazine DerivativesCausality / Impact
Nitrogen Count (Ring) 1 (Proximal, Basic)2 (Proximal + Distal, Basic)Piperazine provides an additional hydrogen-bond acceptor/donor, altering the topological polar surface area (tPSA).
Lipophilicity (cLogP) Higher (~2.5 - 3.5)Lower (~1.5 - 2.5)The lower lipophilicity of piperazine reduces non-specific binding and lowers the affinity for off-target CYP450 enzymes[3].
Metabolic Stability Moderate to LowHighPiperazine effectively blocks C-4 oxidation—a major metabolic vulnerability inherent to piperidine rings[3].
Aqueous Solubility Poor to ModerateGood to ExcellentThe distal amine in piperazine is typically protonated at physiological pH (7.4), significantly enhancing aqueous solubility.
Derivatization Potential LimitedHighThe distal secondary amine in piperazine allows for rapid library generation via N-alkylation or acylation.

Structure-Activity Relationship (SAR) & Target Engagement

When targeting the ATP-binding pocket of kinases, the 2-aminothiazole core typically acts as the "hinge binder," anchoring the molecule via critical hydrogen bonds. The C-2 substituent (piperidine or piperazine) is usually directed outward toward the solvent-exposed channel.

The introduction of a piperazine ring has been shown to remarkably increase antitumor activity against various human cancer cell lines, including A549 (lung), HeLa, and MCF-7 (breast)[1]. The causality here is structural flexibility and extended engagement: the piperazine moiety elongates the molecule and provides conformational flexibility, allowing the distal nitrogen to form additional hydrogen-bonding interactions with solvent-channel residues that piperidine simply cannot reach[2].

SAR_Logic Core 2-Aminothiazole Core (Hinge Region Binder) PipD Piperidine Analog (2-(piperidin-1-yl)thiazol-4-amine) Core->PipD C-2 Substitution PipZ Piperazine Analog (Piperazine Derivatives) Core->PipZ C-2 Substitution PropD High Lipophilicity Van der Waals Interactions PipD->PropD Lacks 2nd N PropZ Lower Lipophilicity Distal H-Bonding PipZ->PropZ 2nd N Present MetD C-4 Oxidation Risk (Lower Metabolic Stability) PropD->MetD In Vivo Profile MetZ Blocked C-4 Oxidation (Higher Metabolic Stability) PropZ->MetZ In Vivo Profile

Fig 1: SAR and metabolic logic comparing piperidine and piperazine substitutions on the 2-aminothiazole core.

Mitigating Heterocycle Metabolism

One of the most significant challenges in developing 2-(piperidin-1-yl)thiazol-4-amine derivatives is their bioactivation liability and rapid clearance. The C-4 position of the piperidine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation[3].

Replacing the piperidine ring with a piperazine ring can improve metabolic stability by nearly 10-fold[3]. This improvement is not merely due to a reduction in lipophilicity (cLogD7.4); it is a direct result of structural blocking. By replacing the oxidizable C-4 carbon with a nitrogen atom, the primary site of metabolism is eliminated, shielding the molecule from rapid degradation while maintaining the necessary basicity for target engagement[3].

Self-Validating Experimental Methodologies

To objectively compare these two structural classes in your own laboratory, the following self-validating protocols must be employed. Every assay includes internal controls to ensure the causality of the results is isolated to the compound structure, not assay variance.

A. In Vitro Microsomal Stability Assay (Phase I Metabolism)

Purpose: To quantify the intrinsic clearance ( CLint​ ) and validate the metabolic shielding provided by the piperazine substitution. Self-Validating Controls: Verapamil (High clearance control) and Warfarin (Low clearance control).

  • Compound Preparation: Prepare 10 mM stock solutions of the piperidine and piperazine derivatives in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing a maximum of 0.1% DMSO.

  • Microsome Incubation: Add Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the CYP450-mediated metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At precise time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound over time.

  • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using standard first-order kinetic equations.

Workflow S1 1. Compound Preparation (1 µM in PBS, 0.1% DMSO) S2 2. Microsome Incubation (0.5 mg/mL RLM/HLM) S1->S2 S3 3. NADPH Addition (Initiate CYP450 Reaction) S2->S3 S4 4. Aliquot & Quench (0, 15, 30, 60 min with ACN) S3->S4 S5 5. LC-MS/MS Analysis (Quantify Parent Depletion) S4->S5 S6 6. CL_int Calculation (Validate via Internal Controls) S5->S6

Fig 2: Self-validating high-throughput microsomal stability workflow for heterocycle evaluation.

B. Cell Viability & Antiproliferative Efficacy Assay

Purpose: To evaluate the functional translation of target engagement into phenotypic anticancer activity. Self-Validating Controls: Dasatinib (Positive control for 2-aminothiazole baseline activity) and 0.1% DMSO (Vehicle control).

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 or MCF-7) in 96-well plates at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Treat the cells with serial dilutions of the synthesized derivatives (ranging from 0.001 µM to 100 µM).

  • Incubation: Incubate the treated plates for 72 hours.

  • Quantification: Add 10 µL of CellTiter-Glo® luminescent reagent (or MTT reagent) to each well. Measure the luminescent signal (or absorbance at 570 nm for MTT) to quantify viable cells.

  • IC50 Calculation: Plot dose-response curves using non-linear regression analysis to determine the IC50​ values, objectively comparing the potency of the piperidine vs. piperazine analogs.

Conclusion

While 2-(piperidin-1-yl)thiazol-4-amine provides a robust, lipophilic scaffold for initial hit generation, the transition to piperazine derivatives frequently represents a necessary evolutionary step in lead optimization. By lowering lipophilicity, blocking C-4 oxidation, and providing a distal handle for extended hydrogen-bonding in solvent channels, piperazine derivatives generally offer superior metabolic stability and enhanced antiproliferative efficacy. Drug development professionals should prioritize piperazine substitutions when addressing clearance liabilities or poor aqueous solubility in 2-aminothiazole-based programs.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: National Institutes of Health (NIH) / PMC URL:1

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry / ACS Publications URL:3

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases Source: National Institutes of Health (NIH) / PMC URL:2

Sources

Validation

Bridging the Translational Gap: In Vitro vs. In Vivo Profiling of 2-(Piperidin-1-yl)thiazol-4-amine Kinase Inhibitors

Executive Summary The 2-(piperidin-1-yl)thiazol-4-amine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of ATP-competitive kinase inhibitors tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(piperidin-1-yl)thiazol-4-amine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the design of ATP-competitive kinase inhibitors targeting Rho-associated protein kinase (ROCK), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K)[1][2]. While these compounds routinely exhibit sub-nanomolar potency in biochemical assays, translating this in vitro activity into robust in vivo efficacy presents a complex pharmacokinetic challenge.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo profiling methodologies for this class of compounds. By analyzing an unoptimized derivative (Compound A), an optimized derivative (Compound B), and an industry-standard reference (Y-27632), this guide highlights the critical role of Quantitative In Vitro-to-In Vivo Extrapolation (QIVIVE) in mitigating translational attrition.

Mechanistic Rationale: Why the Thiazol-4-amine Scaffold?

The structural anatomy of 2-(piperidin-1-yl)thiazol-4-amines is explicitly designed for high-affinity kinase target engagement. The causality behind its success lies in its binding geometry: the thiazole nitrogen and the exocyclic 4-amine act as a bidentate hydrogen-bond donor/acceptor pair, perfectly anchoring the molecule to the hinge region of the kinase ATP-binding pocket[1][3]. Meanwhile, the piperidine ring at the 2-position extends outward into the solvent-exposed channel. This modularity allows medicinal chemists to tune physicochemical properties (like lipophilicity and aqueous solubility) without disrupting the core pharmacophore.

G A 2-(Piperidin-1-yl)thiazol-4-amine Scaffold B Hinge Region Binding (ATP-Competitive) A->B H-bonds C ROCK/EGFR Kinase Inhibition B->C D Decreased Target Phosphorylation C->D Downstream Signaling E Inhibition of Tumor Cell Migration D->E Phenotypic Response

Fig 1: Pharmacological pathway of thiazol-4-amine kinase inhibitors.

In Vitro Profiling: Establishing Intrinsic Potency

Before advancing to resource-intensive animal models, compounds must demonstrate target engagement and cellular permeability. In vitro assays isolate the compound's pharmacodynamic potential from systemic pharmacokinetic variables.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Causality & Self-Validation: TR-FRET is preferred over standard colorimetric assays because it minimizes compound auto-fluorescence interference (a common issue with heterocyclic thiazoles), providing a highly sensitive measure of target engagement.

  • Reagent Preparation: Prepare recombinant ROCK1 kinase domain, ATP (at the Km​ concentration to ensure competitive binding sensitivity), and a biotinylated peptide substrate.

  • Compound Titration: Dispense the 2-(piperidin-1-yl)thiazol-4-amine derivatives in a 10-point, 3-fold serial dilution in DMSO.

  • Incubation: Incubate the kinase, compound, and substrate for 60 minutes at room temperature. Self-Validation Step: Always include a known reference inhibitor (e.g., Y-27632) to benchmark assay sensitivity and ensure the Z'-factor remains >0.5 for high-throughput reliability[4].

  • Detection: Add the Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the emission ratio (665 nm / 615 nm).

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic regression model.

Table 1: Comparative In Vitro Profiling
CompoundROCK1 IC50 (nM)EGFR IC50 (nM)Caco-2 Permeability ( Papp​ , 10−6 cm/s)Human Liver Microsomes ( CLint​ , µL/min/mg)
Compound A (Unoptimized)0.812015.2 (High)85.4 (High Clearance)
Compound B (Optimized)1.28512.8 (High)12.5 (Low Clearance)
Y-27632 (Reference)800>10,0004.5 (Low)25.0 (Moderate)

Observation: Compound A shows exceptional sub-nanomolar potency in vitro, outperforming both the optimized Compound B and the industry standard Y-27632. However, its high intrinsic clearance ( CLint​ ) foreshadows downstream translational issues.

In Vivo Profiling: Navigating the ADME/Tox Labyrinth

In vivo models reintroduce the physiological barriers—metabolism, protein binding, and tissue distribution—that dictate actual drug exposure. A compound with exceptional in vitro potency will fail in vivo if it is rapidly cleared or highly bound to plasma proteins.

Experimental Protocol: Murine Pharmacokinetic (PK) and Xenograft Efficacy
  • Dosing Formulation: Formulate the compound in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution without precipitating in the gut.

  • PK Profiling: Administer the compound via IV (1 mg/kg) and PO (10 mg/kg) routes to healthy BALB/c mice. Collect serial blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Quantify plasma concentrations using LC-MS/MS to calculate Cmax​ , Area Under the Curve (AUC), clearance (CL), and oral bioavailability (%F).

  • Efficacy Validation: In a separate cohort bearing tumor xenografts, administer the optimal PO dose daily. Measure tumor volume using calipers and assess downstream biomarker inhibition (e.g., decreased myosin light chain phosphorylation) via Western blot of tumor lysates[4].

Table 2: Comparative In Vivo Profiling (Murine Model)
CompoundOral Bioavailability (%F)Plasma Clearance (mL/min/kg)Tumor Growth Inhibition (TGI %)
Compound A < 5%78.0 (Rapid)12% (Poor Efficacy)
Compound B 65%15.5 (Slow)88% (High Efficacy)
Y-27632 25%45.0 (Moderate)45% (Moderate Efficacy)

The In Vitro-In Vivo Disconnect: Causality and QIVIVE

Why did Compound A (highly potent in vitro) fail in vivo, while Compound B succeeded? The answer lies in two primary pharmacokinetic disconnects:

  • Microsomal Instability: The piperidine ring is a known metabolic soft spot. Cytochrome P450 enzymes in the liver rapidly oxidize the nitrogen or adjacent carbons. Compound A suffered from high intrinsic clearance, leading to rapid in vivo elimination before reaching the target tumor tissue. Compound B was optimized (e.g., via steric shielding or fluorination of the piperidine ring) to resist this oxidation.

  • Plasma Protein Binding: A compound may have an in vitro IC50 of 1 nM, but if it is 99.9% bound to plasma proteins, the unbound fraction ( fu​ ) available to engage the target in vivo is negligible.

To systematically bridge this gap, modern drug development relies on Quantitative In Vitro-to-In Vivo Extrapolation (QIVIVE) and Physiologically Based Pharmacokinetic (PBPK) modeling[5][6]. By utilizing a process known as reverse dosimetry, scientists can input in vitro clearance and protein binding data to predict the in vivo dose required to achieve therapeutic steady-state concentrations[6].

IVIVE InVitro In Vitro Screening (IC50, Caco-2, Microsomes) IVIVE QIVIVE Modeling (Reverse Dosimetry) InVitro->IVIVE Intrinsic Clearance (CLint) & Free Fraction (fu) PBPK PBPK Simulation (Predicting Cmax, AUC) IVIVE->PBPK Scaling Factors InVivo In Vivo Validation (PK/PD & Efficacy) PBPK->InVivo Dose Selection

Fig 2: QIVIVE translational workflow from in vitro to in vivo.

Conclusion

When developing 2-(piperidin-1-yl)thiazol-4-amine derivatives, relying solely on in vitro kinase assays is a recipe for late-stage attrition. As demonstrated by the comparison between Compound A and Compound B, optimizing the piperidine moiety to resist metabolic clearance—while maintaining the critical thiazole-amine hinge-binding interactions—is paramount. By integrating rigorous QIVIVE workflows and parallel PK/PD validation, researchers can confidently translate in vitro promise into in vivo clinical reality.

References

  • Xu, X., & Yao, L. (2023). Recent advances in the development of Rho kinase inhibitors (2015-2021). Medicinal Research Reviews. [Link]

  • Wetmore, B. A. (2015). Quantitative in vitro-to-in vivo extrapolation in a high-throughput environment. Toxicology.[Link]

  • Ogungbenro, K., et al. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. AAPS Journal.[Link]

  • Somlyo, A. V., et al. (2000). Rho-kinase inhibitor retards migration and in vivo dissemination of human prostate cancer cells. Biochemical and Biophysical Research Communications.[Link]

  • El-Gaby, M. S. A., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. European Journal of Medicinal Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 2-(piperidin-1-yl)thiazol-4-amine

Executive Summary For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 2-(piperidin-1-yl)thiazol-4-amine (CAS: 754954-64-8) is a he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, managing the lifecycle of synthetic intermediates is as critical as the synthesis itself. 2-(piperidin-1-yl)thiazol-4-amine (CAS: 754954-64-8) is a heterocyclic building block frequently utilized in medicinal chemistry. Due to its piperidine and thiazole moieties, the compound presents specific toxicological hazards and environmental risks if improperly discarded[1]. This guide provides a self-validating, authoritative protocol for the handling, spill response, and regulatory-compliant disposal of this chemical, ensuring laboratory safety and environmental stewardship.

Chemical Identity & Hazard Profile

Understanding the molecular structure of a compound is the first step in predicting its macroscopic behavior and hazards. The basicity of the piperidine ring combined with the heteroatoms (nitrogen and sulfur) in the thiazole ring dictates both its biological reactivity (toxicity) and its thermal decomposition profile[2][3].

Quantitative Hazard & Operational Impact Data

Table 1: GHS Classifications and Operational Causality for 2-(piperidin-1-yl)thiazol-4-amine[1][2]

Chemical Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 754954-64-8Unique identifier required for accurate hazardous waste manifesting.
Molecular Formula C8H13N3SHigh Nitrogen and Sulfur content; thermal destruction will yield toxic NOx and SOx gases, mandating specific incineration controls[4][5].
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Moderate systemic toxicity requires strict PPE (nitrile gloves, lab coat) to prevent absorption[2].
Skin/Eye Irritation Category 2 / 2AThe basic amine acts as a localized irritant; mandates the use of chemical splash goggles[2].
STOT SE Category 3 (Respiratory Tract)Inhalation of dust or aerosols causes airway irritation; all transfers must occur inside a certified fume hood[2].

Operational Safety & Handling Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be integrated into your laboratory's daily operations when handling this compound.

Step 1: Environmental Preparation

  • Conduct all weighing, transferring, and dilution operations inside a Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Clear the workspace of strong oxidizing agents and strong acids, as basic amines can react exothermically.

Step 2: PPE Verification

  • Don standard operational PPE: appropriately sized nitrile gloves (double-gloving is recommended for bulk transfers), a fully buttoned flame-resistant lab coat, and ANSI Z87.1 certified chemical splash goggles.

Step 3: Execution of Transfer

  • Use anti-static spatulas for solid transfers to prevent aerosolization of the powder.

  • Seal all primary containers immediately after use with Parafilm or equivalent to prevent atmospheric moisture degradation and vapor release.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and cross-contamination.

Step-by-Step Spill Methodology:

  • Evacuate and Assess: Temporarily clear personnel from the immediate vicinity. Identify the volume of the spill and verify the absence of reactive incompatibilities.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Using a non-sparking tool, carefully scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a dilute mild acid (like 1% acetic acid) to neutralize residual basic amines, followed by a thorough wash with soap and water or isopropanol.

  • Verification: Ensure no slippery residue remains, indicating complete removal of the organic amine.

SpillResponse Start Spill Detected: 2-(piperidin-1-yl)thiazol-4-amine Assess Assess Volume & Toxicity (Acute Tox. 4, Irritant) Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Collect in Hazardous Waste Container Contain->Collect Mechanical collection Decon Decontaminate Surface (Neutralize & Wash) Collect->Decon End Label & Transfer to Waste Accumulation Area Decon->End

Fig 1. Step-by-step spill response and decontamination workflow for thiazole-amine derivatives.

Proper Disposal Procedures

The disposal of 2-(piperidin-1-yl)thiazol-4-amine must strictly adhere to environmental regulations governing nitrogen- and sulfur-containing organic wastes. Discharging this chemical into municipal drains is strictly prohibited.

Waste Segregation
  • Solid Waste: Contaminated PPE, empty vials, and spill absorbents must be placed in a solid hazardous waste bin lined with a compatible polymer bag.

  • Liquid Waste: Solutions containing the compound (e.g., in organic solvents like DMSO or DCM) must be collected in a designated "Non-Halogenated Organic Waste" carboy. Note: If mixed with chlorinated solvents during synthesis, the entire mixture defaults to "Halogenated Organic Waste."

The Destruction Mechanism: High-Temperature Incineration

The only environmentally sound method for the ultimate disposal of thiazole-amine derivatives is high-temperature chemical incineration[3].

The Causality of the Incineration Protocol: Because the molecular formula (C8H13N3S) contains both nitrogen and sulfur, incomplete combustion can yield highly toxic byproducts. Therefore, the waste must be processed at a licensed facility utilizing a dual-chamber incinerator[4][5].

  • Primary Chamber: The waste is volatilized and partially oxidized.

  • Secondary Chamber (Afterburner): Operates at temperatures exceeding 850°C (up to 1200°C) with a minimum residence time of 2 seconds to ensure the complete cleavage of the stable thiazole ring[5][6].

  • Flue Gas Scrubbing: The thermal destruction of the N and S atoms generates Nitrogen Oxides (NOx) and Sulfur Oxides (SOx)[5][7]. To prevent acid rain and atmospheric pollution, the incinerator's exhaust must pass through an alkaline wet scrubber (typically utilizing limestone or sodium hydroxide) to neutralize these acid gases into harmless salts (e.g., calcium sulfate) before atmospheric release[7][8].

DisposalPathway Waste Chemical Waste (CAS 754954-64-8) Segregate Segregate as Organic Waste (Contains N, S) Waste->Segregate Incinerator Primary Incineration (Volatilization) Segregate->Incinerator Transport to Facility Afterburner Secondary Chamber (>850°C, Complete Destruction) Incinerator->Afterburner FlueGas Flue Gas (Contains NOx, SOx) Afterburner->FlueGas Thermal decomposition Scrubber Alkaline Wet Scrubber (Neutralizes Acid Gases) FlueGas->Scrubber Exhaust Clean Exhaust (Atmospheric Release) Scrubber->Exhaust EPA Compliant

Fig 2. High-temperature incineration and flue gas scrubbing pathway for N/S-containing organics.

Regulatory Compliance & Documentation

To maintain a self-validating safety system, laboratories must ensure full traceability of the chemical from acquisition to destruction.

  • Labeling: All waste containers must be explicitly labeled with the chemical name, CAS number (754954-64-8), and the primary hazards ("Toxic", "Irritant").

  • Manifesting: Ensure that the third-party waste disposal contractor is certified to handle RCRA (or local equivalent) hazardous waste and possesses the necessary scrubbing infrastructure for SOx/NOx emissions[4]. Retain the Certificate of Destruction for your compliance records.

References

  • NextSDS. "N-(1,3-thiazol-2-yl)piperidin-4-amine — Hazard Classifications." NextSDS Chemical Substance Information. Available at: [Link]

  • NextSDS. "2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration." EPA Publications. Available at: [Link]

  • Secretariat of the Basel Convention. "Technical guidelines on the environmentally sound incineration of hazardous wastes." Basel Convention Guidelines. Available at: [Link]

  • University of Agronomic Sciences and Veterinary Medicine of Bucharest. "The Impact of Hazardous Waste Incineration on the Environment." USAMV Scientific Papers. Available at: [Link]

  • Emerald Publishing. "Incineration of Wastes and the Environment." Sustainable Construction. Available at: [Link]

  • United States Energy Association (USEA). "Advances in multi-pollutant control." USEA Reports. Available at:[Link]

  • Waste-to-Energy Research and Technology Council (WtERT). "Modern Technologies To Reduce Emissions Of Dioxins And Furans From Waste Incineration." WtERT Publications. Available at:[Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(Piperidin-1-yl)thiazol-4-amine

Introduction and Mechanistic Context In modern drug discovery, heterocyclic building blocks are foundational to synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 2-(Piperidin-1-yl)thiazol-4-am...

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Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist, Laboratory Safety & Operations

Introduction and Mechanistic Context

In modern drug discovery, heterocyclic building blocks are foundational to synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. 2-(Piperidin-1-yl)thiazol-4-amine (CAS 754954-64-8) [1] is a highly versatile intermediate that frequently enters the laboratory workflow. However, its specific chemical architecture demands rigorous, scientifically grounded safety protocols.

The molecule combines a basic piperidine ring with a lipophilic thiazolamine moiety. This structural dualism enhances dermal penetration and systemic absorption[2]. The primary amine group acts as a strong nucleophile, which can cause severe ocular and dermal irritation upon contact, while systemic absorption of the lipophilic core drives its acute toxicity profile. As researchers, we must implement a self-validating safety system that addresses these mechanistic hazards directly.

Hazard Classification and Causality

Based on structurally analogous thiazolyl-piperidines, this compound is classified under the Globally Harmonized System (GHS) with the following hazards[3]:

  • Acute Tox. 4 (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled. Causality: The lipophilicity of the thiazole ring facilitates rapid absorption across mucosal membranes and the stratum corneum, allowing the compound to enter systemic circulation rapidly.

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causality: The basicity of the piperidine and primary amine groups disrupts the lipid bilayer of skin and ocular tissues, leading to localized saponification, protein denaturation, and acute inflammation.

  • STOT SE 3 (H336): Specific Target Organ Toxicity (Single Exposure). Causality: Inhalation of fine crystalline powders can lead to severe respiratory tract irritation. If systemically absorbed, the piperidine moiety can cross the blood-brain barrier, potentially causing central nervous system (CNS) depression, dizziness, or drowsiness.

Essential Personal Protective Equipment (PPE)

To establish a foolproof safety barrier, PPE selection must be grounded in the Occupational Safety and Health Administration (OSHA) 29 CFR 1910 Subpart I standards[4]. The table below outlines the required PPE and the mechanistic justification for each selection.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥0.11 mm for splash contact; ≥0.4 mm for extended handling).Nitrile provides superior chemical resistance against basic amines compared to latex, which can rapidly degrade, swell, and become highly permeable upon contact.
Eye Protection Chemical safety goggles (ANSI Z87.1 compliant).Essential to prevent ocular damage from basic amine dust or solution splashes. Standard safety glasses are insufficient due to the lack of a facial seal[4].
Body Protection Flame-resistant (Nomex) or standard heavy cotton lab coat; closed-toe impermeable shoes.Prevents dermal absorption of lipophilic thiazoles. Synthetic fabrics (e.g., polyester) must be avoided as they can melt into the skin during a chemical fire[5].
Respiratory N95 or P100 particulate respirator (if handled outside a fume hood).Mitigates the inhalation of fine crystalline dusts, directly addressing the STOT SE 3 (respiratory irritation) hazard[4].

Operational Plan: Step-by-Step Handling Protocols

Merely wearing PPE is insufficient; the operational workflow must actively minimize the generation of airborne particulates and prevent cross-contamination. Every step below is designed to validate the integrity of the previous step.

Protocol A: Safe Weighing and Transfer
  • Preparation & Verification: Verify that the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm)[5]. Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong acids, which can react exothermically with the amine.

  • Donning & Inspection: Inspect nitrile gloves for micro-tears by trapping air in the glove and applying pressure. Don chemical safety goggles and ensure your lab coat is fully buttoned.

  • Execution: Use an anti-static weighing spatula. Why? Amines in powder form often hold static charges; anti-static tools prevent the powder from aerosolizing due to static repulsion. Weigh the compound directly into a tared, sealable vial rather than open weigh paper to minimize environmental exposure.

  • Decontamination: Wipe down the balance and surrounding hood area with a solvent compatible with amines (e.g., dilute isopropanol or ethanol) to capture and remove residual micro-dust.

Protocol B: Spill Response and Waste Disposal
  • Isolation: If a spill occurs outside the fume hood, immediately evacuate the immediate area to prevent inhalation of aerosolized dust.

  • Suppression & Absorption: For solid spills, gently cover the powder with damp absorbent paper to suppress dust generation. For solution spills, apply a universal chemical absorbent or inert clay. Critical Rule: Do not sweep dry powder, as this will aerosolize the STOT SE 3 hazard.

  • Disposal: Transfer all contaminated materials (including gloves and wipes) into a designated, clearly labeled hazardous waste container. Dispose of in accordance with local environmental regulations for nitrogenous organic waste.

Workflow Visualization

G Start Receipt & Storage (Dry, well-ventilated) Prep Fume Hood Prep (Verify airflow >100 fpm) Start->Prep PPE Don PPE (Nitrile, Goggles, Lab Coat) Prep->PPE Weigh Weighing & Transfer (Use anti-static tools) PPE->Weigh React Reaction Execution (Closed system preferred) Weigh->React Spill Spill Response (Isolate, Absorb, Dispose) Weigh->Spill If spill occurs Waste Waste Disposal (EPA-compliant containers) React->Waste Spill->Waste

Laboratory Handling and Exposure Mitigation Workflow for 2-(Piperidin-1-yl)thiazol-4-amine.

References

  • NextSDS Chemical Database. "2-(piperidin-1-yl)thiazol-4-aMine — Chemical Substance Information." NextSDS. [Link]

  • NextSDS Chemical Database. "1-(1,3-thiazol-2-yl)piperidin-4-amine — Hazard Classifications." NextSDS. [Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link]

  • National Center for Biotechnology Information. "Thiazole | C3H3NS | CID 9256." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]

Sources

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